Di-t-butylacetylene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,5,5-tetramethylhex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDWKZNFZMSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169965 | |
| Record name | Di-t-butylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-24-4 | |
| Record name | Di-t-butylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-t-butylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Di-t-butylacetylene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Di-t-butylacetylene, systematically named 2,2,5,5-tetramethyl-3-hexyne, is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This sterically hindered structure imparts unique physical and chemical properties to the molecule. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and visual workflows to aid in understanding these procedures.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and application in various research and synthetic contexts.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₁₈ | - |
| Molecular Weight | 138.25 | g/mol [1][2] |
| CAS Registry Number | 17530-24-4 | -[1][3] |
| Melting Point | 19 | °C[1] |
| Boiling Point | 113 | °C[1] |
| Density | 0.712 | g/mL[1] |
| Refractive Index (n_D) | 1.406 | -[1] |
| Molar Volume | 194.2 | mL/mol[1] |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for measuring the key physical properties of a compound like this compound.
The melting point is a critical indicator of a substance's purity.[4][5] For pure crystalline compounds, the melting range is typically sharp, within 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4][5]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder.[4]
-
Packing: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a longer glass tube onto a hard surface.[6] The packed sample height should be 2-3 mm.[6]
-
Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[4][7]
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[4][6]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4]
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This method is suitable when only small sample volumes are available.[8][9]
Methodology:
-
Apparatus Setup: Approximately 0.5 mL of the liquid is placed into a small test tube.[9]
-
Heating: The test tube is placed in a heating block. A thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.[9]
-
Reflux: The liquid is heated gently until it boils and the vapor condenses on the cooler, upper walls of the test tube, creating a "reflux ring."[8][9]
-
Equilibrium: The thermometer bulb must be level with this reflux ring to accurately measure the vapor temperature.[9]
-
Measurement: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, this value is recorded as the boiling point.[8][9]
Density is a fundamental physical property defined as the mass of a substance per unit volume.[10]
Methodology:
-
Mass Measurement (Tare): An empty, dry graduated cylinder or pycnometer is placed on an electronic balance, and the balance is zeroed (tared).[10][11]
-
Volume Measurement: A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[10][11]
-
Mass Measurement (Sample): The graduated cylinder containing the liquid is placed back on the balance, and the mass of the liquid is recorded.[10]
-
Calculation: The density is calculated by dividing the measured mass by the measured volume (ρ = m/V).[10]
-
Replication: The procedure should be repeated multiple times to ensure precision, and the average value is reported.[11]
Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[12] The principle of "like dissolves like" suggests that nonpolar this compound will be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[13] A common qualitative method is described below.
Methodology:
-
Preparation: A measured volume of a chosen solvent (e.g., 5 mL) is placed into a test tube.
-
Addition of Solute: A small, measured amount of this compound is added to the solvent.
-
Mixing: The test tube is stoppered and shaken vigorously to facilitate dissolution.[12]
-
Observation: The mixture is observed to see if the solute has completely dissolved.
-
Iteration: If the solute dissolves completely, more is added in small increments until no more will dissolve, and a saturated solution is formed.[12] The solubility can then be qualitatively described or quantitatively determined by measuring the total mass of solute dissolved.[12]
References
- 1. di-tert-butylacetylene [stenutz.eu]
- 2. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. education.com [education.com]
An In-depth Technical Guide to 2,2,5,5-Tetramethylhex-3-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,2,5,5-tetramethylhex-3-yne, also known as di-tert-butylacetylene.
Chemical Structure and Properties
2,2,5,5-Tetramethylhex-3-yne is a symmetrical internal alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.
Molecular Formula: C₁₀H₁₈
Molecular Weight: 138.25 g/mol
CAS Number: 17530-24-4
The chemical structure of 2,2,5,5-tetramethylhex-3-yne is depicted in the diagram below.
Physical Properties
The physical properties of 2,2,5,5-tetramethylhex-3-yne are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 26-28 °C | [1] |
| Boiling Point | ~174 °C (estimated) | [1] |
| Density | ~0.783 g/cm³ (estimated) | [1] |
| Water Solubility | 20.32 mg/L (at 25 °C) | [1] |
Synthesis
A common and effective method for the synthesis of symmetrical alkynes like 2,2,5,5-tetramethylhex-3-yne is the oxidative coupling of the corresponding terminal alkyne, in this case, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). The Hay coupling, which utilizes a copper(I) catalyst in the presence of a nitrogenous base and oxygen, is a suitable procedure.
Experimental Protocol: Hay Coupling of 3,3-Dimethyl-1-butyne
Materials:
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or another suitable solvent)
-
Oxygen (or air)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3,3-dimethyl-1-butyne in acetone.
-
Add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. The solution should turn green.
-
Bubble a slow stream of oxygen or air through the stirred reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution may change.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid. This will neutralize the TMEDA and dissolve the copper salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by sublimation to yield pure 2,2,5,5-tetramethylhex-3-yne as a white solid.
The logical workflow for the synthesis and purification is illustrated below.
Spectroscopic Characterization
The structure of 2,2,5,5-tetramethylhex-3-yne can be confirmed by various spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | Assignment |
| ~1.2 ppm (singlet, 18H) | -C(CH ₃)₃ |
Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups. In the ¹³C NMR spectrum, three signals are expected: one for the two equivalent sp-hybridized carbons of the alkyne and two for the carbons of the tert-butyl groups (the quaternary carbon and the methyl carbons).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2970 | C-H stretch (sp³) | Strong |
| ~2190 | C≡C stretch | Weak or absent |
| ~1365 | C-H bend (tert-butyl) | Strong |
The C≡C stretching vibration in symmetrical internal alkynes is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.
Mass Spectrometry (MS)
| m/z | Assignment |
| 138 | [M]⁺ (Molecular ion) |
| 123 | [M - CH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
The mass spectrum is expected to show a molecular ion peak at m/z 138. A prominent peak at m/z 123 would correspond to the loss of a methyl group. The base peak is likely to be at m/z 57, corresponding to the stable tert-butyl cation.
Reactivity and Applications
The steric bulk of the two tert-butyl groups flanking the alkyne functionality in 2,2,5,5-tetramethylhex-3-yne makes it a sterically hindered alkyne. This steric hindrance renders the triple bond less susceptible to reactions that are common for less substituted alkynes. For example, it is resistant to catalytic hydrogenation under standard conditions.
This unique reactivity makes 2,2,5,5-tetramethylhex-3-yne a useful substrate in organometallic chemistry and materials science. It can act as a bulky, non-reactive ligand in metal complexes or as a building block for sterically crowded molecular architectures. Its derivatives are also of interest in the development of molecular machinery and advanced materials.
Safety Information
2,2,5,5-Tetramethylhex-3-yne is a flammable solid. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to Di-t-butylacetylene (CAS Number 17530-24-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-t-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne characterized by its sterically hindered triple bond flanked by two tertiary butyl groups. This unique structural feature imparts distinct chemical properties and reactivity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Despite a thorough review of available scientific literature, no significant biological activity or applications in drug development have been reported for this compound to date. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of sterically hindered alkynes.
Physicochemical Properties
This compound is a solid at room temperature with a relatively low melting point. Its bulky t-butyl groups contribute to its solubility in nonpolar organic solvents. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17530-24-4 | [1] |
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne | |
| Melting Point | 26-28 °C | [2] |
| Boiling Point | 173.7 °C (estimated) | [2] |
| Density | 0.7834 g/cm³ (estimated) | [2] |
| Flash Point | 24.2 °C | [2] |
| Water Solubility | 20.32 mg/L at 25 °C | [2] |
| Vapor Pressure | 10.6 mmHg at 25 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be challenging due to the steric hindrance imposed by the t-butyl groups. One common conceptual approach involves the double dehydrohalogenation of a suitable dihaloalkane precursor. A plausible synthetic route is outlined below.
Experimental Protocol: A Proposed Synthesis via Double Dehydrohalogenation
This protocol describes a general two-step process starting from a suitable precursor.
Step 1: Dihalogenation of 2,2,5,5-tetramethylhex-3-ene
The starting alkene, 2,2,5,5-tetramethylhex-3-ene, can be subjected to halogenation (e.g., bromination) to yield a vicinal dihalide.
-
Materials: 2,2,5,5-tetramethylhex-3-ene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
Dissolve 2,2,5,5-tetramethylhex-3-ene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dibromo-2,2,5,5-tetramethylhexane.
-
Step 2: Double Dehydrohalogenation
The resulting dihalide is then treated with a strong base to induce a double elimination reaction, forming the alkyne.
-
Materials: 3,4-dibromo-2,2,5,5-tetramethylhexane, Sodium amide (NaNH₂), Mineral oil or a high-boiling point solvent.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of sodium amide in mineral oil.
-
Heat the mixture to a temperature sufficient to effect elimination (typically >150 °C).
-
Slowly add the 3,4-dibromo-2,2,5,5-tetramethylhexane to the hot suspension of sodium amide.
-
The product, this compound, will distill from the reaction mixture as it is formed.
-
Collect the distillate and purify by fractional distillation.
-
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
NMR Spectroscopy
Due to the molecule's symmetry, the NMR spectra are relatively simple.
¹H NMR: A single peak is expected for the 18 equivalent protons of the two t-butyl groups.
¹³C NMR: Three distinct signals are anticipated: one for the methyl carbons, one for the quaternary carbons of the t-butyl groups, and one for the sp-hybridized carbons of the alkyne.
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H | ~1.2 | Singlet | -C(CH ₃)₃ |
| ¹³C | ~30 | Quartet | -C(C H₃)₃ |
| ¹³C | ~32 | Singlet | -C (CH₃)₃ |
| ¹³C | ~85 | Singlet | -C ≡C - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a C-H stretch associated with a terminal alkyne. The C≡C stretch is expected to be very weak or absent due to the symmetry of the molecule, which results in a very small change in the dipole moment during the stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2870 | Strong | C-H stretch (sp³ hybridized carbons) |
| 1470-1450 | Medium | C-H bend (methyl groups) |
| 1365 | Medium | C-H bend (t-butyl group) |
| ~2150 | Very Weak / Absent | C≡C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is expected to be dominated by the loss of a methyl group (m/z 123) and a t-butyl group (m/z 81), leading to the formation of stable carbocations.
Reactivity and Potential Applications
The sterically hindered nature of the triple bond in this compound significantly influences its reactivity. It is less susceptible to reactions that are common for terminal or less hindered internal alkynes. However, it can participate in certain reactions under specific conditions, such as metal-catalyzed cycloadditions.
Currently, there is a notable absence of published research detailing any biological activity of this compound. Extensive searches of scientific databases have not yielded any studies on its cytotoxicity, enzyme inhibition, or its use as a scaffold in drug design. While alkynes, in general, are a versatile functional group in medicinal chemistry, often utilized in "click chemistry" for bioconjugation or as part of pharmacophores, the specific compound this compound has not been explored in this context.
The lack of biological data may be attributed to its high lipophilicity and steric bulk, which could hinder interactions with biological targets.
Conclusion
This compound is a sterically hindered symmetrical alkyne with well-defined physicochemical and spectroscopic properties. While its synthesis can be achieved through classical organic reactions, its reactivity is limited by steric hindrance. A significant gap in the current scientific knowledge is the absence of any reported biological activity or application in drug development for this compound. This technical guide consolidates the available chemical information on this compound and highlights the unexplored avenues for future research, particularly in the realm of biological screening and medicinal chemistry. Further investigation is warranted to determine if this unique chemical entity possesses any latent biological properties.
References
Spectroscopic Profile of Di-tert-butylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural characterization through various spectroscopic techniques.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for Di-tert-butylacetylene.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (sp³ C-H) |
| ~2126 | Weak | -C≡C- stretch (Internal Alkyne)[1] |
| ~1465 | Medium | C-H bend (CH₃) |
| ~1365 | Medium | C-H bend (t-butyl group) |
Note: Due to the symmetrical nature of the internal alkyne, the C≡C stretching vibration is very weak and may not always be readily observed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR
Due to the high degree of symmetry in Di-tert-butylacetylene, all 18 protons are chemically equivalent. This results in a single peak in the ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 18H | -(CH₃)₃ |
¹³C NMR
The symmetry of the molecule results in three distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~81.4 | -C ≡C - (Alkynyl Carbon) |
| ~31.2 | -C (CH₃)₃ (Quaternary Carbon) |
| ~28.0 | -C(C H₃)₃ (Methyl Carbon) |
Mass Spectrometry (MS) Data
The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 138 | Low | [C₁₀H₁₈]⁺ (Molecular Ion) |
| 123 | High | [C₉H₁₅]⁺ ([M-CH₃]⁺) |
| 81 | Very High (Base Peak) | [C₆H₉]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of Di-tert-butylacetylene to identify characteristic vibrational frequencies of its functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory, is powered on and has undergone its startup diagnostics.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of liquid Di-tert-butylacetylene directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]
-
-
Data Processing: The acquired spectrum should be baseline corrected and the peaks of interest should be labeled with their respective wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Di-tert-butylacetylene to determine its chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of Di-tert-butylacetylene in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Due to the high concentration of equivalent protons, a small number of scans (e.g., 4-8) should be sufficient.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to TMS at 0 ppm.
-
Perform baseline correction.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Di-tert-butylacetylene.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Di-tert-butylacetylene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS System:
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, typically operated in split mode.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for hydrocarbon analysis.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight (e.g., 200).
-
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition is initiated with the injection.
-
Data Analysis: Identify the peak corresponding to Di-tert-butylacetylene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of Di-tert-butylacetylene.
Caption: Relationship between spectroscopic techniques and structural elucidation.
Caption: General experimental workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry of Di-t-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of di-t-butylacetylene (also known as 2,2,5,5-tetramethylhex-3-yne) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes key spectral data, comprehensive experimental protocols, and a visualization of the analytical workflow, designed to be a valuable resource for professionals in the fields of chemical research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the symmetrical nature of this compound, its ¹H and ¹³C NMR spectra are relatively simple, each showing only two distinct signals.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a single sharp singlet, arising from the 18 equivalent protons of the two t-butyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 18H | C(CH₃)₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum displays two signals corresponding to the quaternary carbons of the t-butyl groups and the methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~82 | C ≡C |
| ~31 | C(C H₃)₃ |
| ~28 | C (CH₃)₃ |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular formula is C₁₀H₁₈, with a molecular weight of approximately 138.25 g/mol .[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | 5 | [M]⁺ (Molecular Ion) |
| 123 | 95 | [M - CH₃]⁺ |
| 81 | 100 | [M - C₄H₉]⁺ (Base Peak) |
| 57 | 60 | [C₄H₉]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a neat liquid sample like this compound is as follows:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, resulting in singlets for all carbon signals. Typical parameters include a 30-45° pulse angle, a spectral width of about 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure adequate relaxation of quaternary carbons.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.
Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized procedure for obtaining an EI mass spectrum of this compound:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z values.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of this compound using NMR and Mass Spectrometry.
Caption: Workflow of this compound Analysis.
References
An In-depth Technical Guide to the Raman Spectrum of Di-t-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-t-butylacetylene, systematically known as 2,2,5,5-tetramethyl-3-hexyne, is a highly symmetric internal alkyne. Its unique structure, featuring bulky tertiary butyl groups flanking a carbon-carbon triple bond, results in a distinctive Raman spectroscopic signature. Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a powerful tool for chemical identification and structural elucidation.[1] This guide provides a comprehensive overview of the theoretical and experimental aspects of the Raman spectrum of this compound, tailored for professionals in research and development.
Theoretical Vibrational Modes
The vibrational modes of a molecule determine its Raman spectrum. For this compound (C₁₀H₁₈), the key vibrational modes of interest are associated with the carbon-carbon triple bond (C≡C) stretching, carbon-carbon single bond (C-C) stretching, and various C-H bending and stretching modes within the t-butyl groups. Due to the molecule's high symmetry, not all vibrational modes will be Raman active. The key principle is that a vibrational mode is Raman active if it causes a change in the polarizability of the molecule.
The most characteristic feature in the Raman spectrum of an alkyne is the C≡C stretching vibration. For internal alkynes, this peak is typically found in the 2200-2300 cm⁻¹ region. The bulky t-butyl groups in this compound influence the exact position and intensity of this peak through electronic and steric effects.
Experimental Protocol for Raman Spectroscopy of Liquid Alkynes
The following provides a detailed methodology for obtaining the Raman spectrum of a liquid sample such as this compound.
3.1 Instrumentation:
-
A high-resolution Raman spectrometer equipped with a charge-coupled device (CCD) detector.
-
A laser excitation source, commonly a 532 nm or 785 nm solid-state laser.
-
An appropriate sample holder for liquids, such as a quartz cuvette or a capillary tube.
3.2 Sample Preparation:
-
This compound is a liquid at room temperature and can be analyzed neat.
-
Ensure the sample is free from particulate matter that could cause fluorescence or scattering interference.
-
Transfer the liquid into the chosen sample holder.
3.3 Data Acquisition:
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation. A typical starting point is 10-50 mW at the sample.
-
Exposure Time and Accumulations: An exposure time of 1-10 seconds with multiple accumulations (e.g., 10-30) is generally sufficient to obtain a high-quality spectrum.
-
Spectral Range: Set the spectrometer to scan a range that covers all expected vibrational modes, typically from 200 cm⁻¹ to 3200 cm⁻¹.
-
Calibration: Ensure the spectrometer is calibrated using a known standard, such as silicon or a polystyrene standard.
3.4 Data Processing:
-
Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.
-
Baseline Correction: Perform a baseline correction to remove any broad background fluorescence.
-
Peak Analysis: Identify and label the Raman peaks, determining their exact positions (Raman shift in cm⁻¹) and relative intensities.
Data Presentation: Raman Spectrum of this compound
While a definitive, publicly available, and fully assigned experimental Raman spectrum for this compound is not readily found in the searched literature, we can predict the expected Raman shifts based on the analysis of similar molecules, such as t-butylacetylene and other substituted alkynes. The following table summarizes these expected vibrational modes and their approximate Raman shifts.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2970 | Strong | C-H asymmetric stretching (methyl groups) |
| ~2910 | Strong | C-H symmetric stretching (methyl groups) |
| ~2235 | Strong | C≡C stretching |
| ~1450 | Medium | C-H asymmetric bending (methyl groups) |
| ~1370 | Medium | C-H symmetric bending (methyl groups) |
| ~1210 | Medium | C-C stretching (t-butyl skeleton) |
| ~930 | Weak | C-C stretching (t-butyl skeleton) |
| ~750 | Medium | C-C symmetric "breathing" mode of t-butyl group |
| ~450 | Medium | C-C-C bending modes |
Mandatory Visualizations
Experimental Workflow for Raman Spectroscopy
Logical Relationship of Vibrational Modes
Conclusion
References
Molecular weight and formula of Di-t-butylacetylene
This technical guide provides a comprehensive overview of the molecular properties, synthesis, and reaction pathways of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular Information
This compound is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.
Molecular Formula: C₁₀H₁₈[1]
Molecular Weight: 138.25 g/mol [1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne | [1] |
| CAS Number | 17530-24-4 | |
| Density | 0.712 g/mL | [2] |
| Boiling Point | 112.5 - 113 °C | [2] |
| Melting Point | 19.4 °C | [2] |
| Refractive Index | 1.406 | [2] |
Experimental Protocols
The primary synthetic route to this compound is through the oxidative coupling of its precursor, tert-butylacetylene. The Glaser-Hay coupling is a well-established and efficient method for this transformation.
Synthesis of this compound via Glaser-Hay Oxidative Coupling
This protocol details the synthesis of this compound from tert-butylacetylene using a copper(I) catalyst and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and base, with oxygen from the air serving as the oxidant.
Materials:
-
tert-Butylacetylene (3,3-dimethyl-1-butyne)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Oxygen (from air)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet (e.g., a needle connected to an air pump)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with tert-butylacetylene (10 mmol, 1.0 eq) and anhydrous acetone (20 mL). The flask is equipped with a magnetic stir bar and a gas inlet needle.
-
Catalyst Preparation: In a separate vial, copper(I) chloride (0.5 mmol, 0.05 eq) and TMEDA (1.0 mmol, 0.1 eq) are mixed. This catalyst mixture is then added to the stirred solution of tert-butylacetylene in acetone.
-
Reaction Execution: A gentle stream of air is bubbled through the reaction mixture via the gas inlet needle. The reaction is allowed to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.
Reaction Pathway Visualization
The synthesis of this compound via the Glaser-Hay coupling proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps in this catalytic cycle.
Caption: Catalytic cycle of the Glaser-Hay coupling for the synthesis of this compound.
References
Boiling and melting point of Di-t-butylacetylene
An In-depth Technical Guide to the Physicochemical Properties of Di-t-butylacetylene
This technical guide provides a comprehensive overview of the boiling and melting points of this compound, also known as 2,2,5,5-tetramethyl-3-hexyne. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound. This document includes tabulated data, a discussion of the underlying physicochemical principles, detailed experimental protocols for property determination, and a conceptual workflow for its synthesis.
Physicochemical Data Summary
The physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Melting Point | 19 °C[1] |
| Boiling Point | 113 °C[1] |
| Molecular Formula | C₁₀H₁₈[1][2] |
| Molar Mass | 138.25 g/mol [1][2] |
| Density | 0.712 g/mL[1] |
| CAS Registry Number | 17530-24-4[1][2][3] |
| IUPAC Name | 2,2,5,5-Tetramethyl-3-hexyne[1][2] |
Discussion of Physicochemical Properties
The physical properties of alkynes, such as this compound, are primarily governed by their molecular structure and the resulting intermolecular forces.[4]
Boiling Point: Alkynes generally exhibit slightly higher boiling points than their alkane and alkene counterparts with the same number of carbon atoms.[4][5][6] This is attributed to the linear geometry of the carbon-carbon triple bond, which allows for more efficient molecular packing and stronger London dispersion forces.[4] The boiling point of this compound (113 °C) is a reflection of these forces, influenced by its molecular weight. As with other homologous series, the boiling points of alkynes increase with an increasing number of carbon atoms.[4]
Melting Point: Melting point trends are more complex as they depend significantly on how well the molecules fit into a crystal lattice.[4] The symmetry of a molecule plays a crucial role in this packing efficiency. The highly symmetric structure of this compound, with its two bulky tert-butyl groups on either side of the acetylene (B1199291) core, influences its melting point of 19 °C.
Solubility: this compound is a nonpolar molecule. Consequently, it is insoluble in water and other polar solvents.[4][7] It is, however, soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether, a common characteristic of hydrocarbons.[4]
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method provides an accurate determination of the melting range of a solid compound.
-
Sample Preparation: A small amount of crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus. The apparatus is equipped with a heating block, a thermometer or temperature probe, and a viewing lens.
-
Determination: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Distillation Method)
This standard method is suitable for determining the boiling point of a liquid at atmospheric pressure.
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.
-
Procedure: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The condenser is supplied with a continuous flow of cold water.
-
Heating and Observation: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The boiling point is recorded as the stable temperature at which the vapor is condensing and dripping into the condenser. This temperature represents the point where the vapor pressure of the liquid equals the atmospheric pressure.
Conceptual Synthesis Workflow
This compound is a symmetrically disubstituted alkyne. A common synthetic route for such compounds involves the alkylation of acetylene or a monosubstituted acetylene. The following diagram illustrates a generalized logical workflow for the synthesis of a disubstituted alkyne, adaptable for this compound.
References
- 1. di-tert-butylacetylene [stenutz.eu]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Density of Di-t-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne), with a specific focus on its solubility and density. The information is compiled from various chemical data sources to ensure accuracy and relevance for scientific and research applications.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ | [1][][3] |
| Molecular Weight | 138.25 g/mol | [1][3] |
| Density | 0.712 g/mL[1][4] 0.781 g/cm³[] 0.7834 g/cm³ (estimate)[5][6] | [1][][4][5][6] |
| Water Solubility | 20.32 mg/L (at 25 °C) | [5][6][7] |
| Melting Point | 19 °C[1][4] 26-28 °C[5][6] | [1][4][5][6] |
| Boiling Point | 113 °C[1][4] 132.9 °C at 760 mmHg[] 173.7 °C (estimate)[5][6] | [1][][4][5][6] |
| Physical State | Clear, colorless liquid.[6] | [6] |
Solubility Profile
This compound, as a nonpolar alkyne, exhibits distinct solubility characteristics.
-
Aqueous Solubility : It is sparingly soluble in water, with a reported solubility of 20.32 mg/L at 25 °C.[5][6][7] Like other alkynes, its nonpolar nature prevents it from forming significant intermolecular interactions, such as hydrogen bonds, with polar water molecules.[8][9]
-
Organic Solvent Solubility : Alkynes are generally soluble in nonpolar organic solvents.[8][9][10][11] Therefore, this compound is expected to be soluble in solvents such as hexane, ether, toluene, and carbon tetrachloride.[10][11]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, standard methodologies for determining the density and solubility of organic compounds are applicable.
Protocol for Density Determination of a Liquid
This protocol outlines a standard method for determining the density of a liquid, such as this compound, using basic laboratory equipment.[12][13]
Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.
Materials:
-
This compound sample
-
Analytical balance (accurate to ±0.001 g)
-
Volumetric flask or pycnometer (e.g., 10 mL or 25 mL)
-
Pipette
-
Thermometer
-
Beakers
Procedure:
-
Preparation: Ensure all glassware is clean and completely dry.
-
Mass of Empty Flask: Carefully measure and record the mass of the empty, dry volumetric flask with its stopper (W₁).[12]
-
Temperature Control: Measure and record the ambient temperature, as density is temperature-dependent.[12]
-
Filling the Flask: Using a pipette, carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the meniscus is read at eye level.
-
Mass of Filled Flask: Stopper the filled volumetric flask and weigh it. Record this mass (W₂).
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask (Mass = W₂ - W₁).
-
The volume of the liquid is the calibrated volume of the flask (V).
-
Density (ρ) is calculated using the formula: ρ = Mass / V .[12]
-
-
Replicates: Repeat the measurement at least three times to ensure precision and calculate the average density.
Protocol for Solubility Determination (Sparingly Soluble Compound)
This protocol describes a general method to determine the solubility of a sparingly soluble organic compound like this compound in an aqueous solvent.
Objective: To prepare a saturated solution and determine the concentration of the dissolved solute.
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Thermostatic shaker or water bath
-
Centrifuge and/or filtration apparatus (e.g., syringe filters)
-
Calibrated glassware (pipettes, volumetric flasks)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated and some undissolved solute remains.
-
Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solute settle.
-
To ensure complete removal of undissolved material, centrifuge an aliquot of the supernatant or filter it through a syringe filter suitable for organic compounds. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Carefully take a known volume of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-MS or HPLC to determine the concentration of this compound.
-
-
Calculation:
-
Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound at that temperature.
-
Express the solubility in appropriate units, such as mg/L or mol/L.
-
Visualizations
Experimental Workflow for Density Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the density of a liquid.
Caption: Workflow for liquid density determination.
References
- 1. 2,2,5,5-tetramethyl-3-hexyne [stenutz.eu]
- 3. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. di-tert-butylacetylene [stenutz.eu]
- 5. 2,2,5,5-TETRAMETHYL-3-HEXYNE CAS#: 17530-24-4 [amp.chemicalbook.com]
- 6. Cas 17530-24-4,2,2,5,5-TETRAMETHYL-3-HEXYNE | lookchem [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 9. ck12.org [ck12.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. organicmystery.com [organicmystery.com]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Di-t-butylacetylene and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Di-t-butylacetylene, a sterically hindered alkyne of significant interest in various fields of chemical research. This document details its nomenclature, chemical and physical properties, synthesis protocols, and spectroscopic data, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.
Nomenclature and Synonyms
This compound is most systematically known by its IUPAC name, 2,2,5,5-tetramethylhex-3-yne . Due to its symmetrical structure featuring two tertiary butyl groups attached to an acetylene (B1199291) core, it is also commonly referred to by several other names. Understanding these synonyms is crucial for a comprehensive literature search and clear communication within the scientific community.
| Synonym | Reference |
| 2,2,5,5-Tetramethyl-3-hexyne | IUPAC Name |
| Di-tert-butylacetylene | Common Name |
| Di-tert-butylethyne | Common Name |
| 3-Hexyne, 2,2,5,5-tetramethyl- | CAS Index Name |
Physicochemical Properties
The unique structural characteristics of this compound, particularly its high degree of symmetry and steric bulk, impart distinct physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Appearance | Colorless solid or liquid | |
| Melting Point | 11-13 °C | |
| Boiling Point | 112 °C at 760 mmHg | |
| Density | 0.712 g/cm³ | |
| Refractive Index | 1.4055 at 20 °C | |
| Solubility | Insoluble in water; Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound presents a challenge due to the steric hindrance imposed by the tertiary butyl groups. Traditional methods involving the alkylation of acetylide anions with tertiary alkyl halides are generally unsuccessful due to the prevalence of elimination reactions over substitution.[1] An effective method for the preparation of this compound is the oxidative coupling of tert-butylacetylene.
Experimental Protocol: Oxidative Coupling of tert-Butylacetylene
This protocol outlines a general procedure for the synthesis of this compound via the oxidative coupling of tert-butylacetylene, a method known to be effective for the formation of symmetrical alkynes.
Materials:
-
tert-Butylacetylene
-
Copper(I) chloride (CuCl)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Oxygen (or air)
-
Organic solvent (e.g., acetone, pyridine)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve tert-butylacetylene in the chosen organic solvent.
-
Add a catalytic amount of copper(I) chloride and ammonium chloride to the solution.
-
Bubble a slow stream of oxygen (or air) through the reaction mixture while stirring vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Expected Yield: The yield of this reaction can vary depending on the specific conditions but is generally moderate to good.
Spectroscopic Data
The characterization of this compound is confirmed through various spectroscopic techniques. The high symmetry of the molecule results in a simplified nuclear magnetic resonance (NMR) spectrum.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | A single sharp peak is observed for the 18 equivalent protons of the two tert-butyl groups. The chemical shift is typically in the range of δ 1.2-1.3 ppm. |
| ¹³C NMR (CDCl₃) | Due to the symmetry, only two signals are expected: one for the quaternary carbons of the tert-butyl groups (around δ 28-30 ppm) and one for the acetylenic carbons (around δ 85-90 ppm). |
| Infrared (IR) | The characteristic C≡C stretching vibration is expected to be very weak or absent due to the symmetry of the molecule. The C-H stretching and bending vibrations of the methyl groups will be prominent around 2960 cm⁻¹ and 1365 cm⁻¹, respectively. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern would likely show the loss of a tert-butyl group (m/z = 81) as a major fragment. |
Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationships and a generalized workflow for the synthesis of this compound.
Caption: Conceptual relationship for the synthesis of this compound.
Caption: Generalized experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Stability and Reactivity of Di-t-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne) is a symmetrically substituted alkyne characterized by significant steric hindrance imposed by the two bulky tert-butyl groups flanking the carbon-carbon triple bond. This steric shielding profoundly influences its stability and reactivity, rendering it a unique substrate in organic synthesis. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing key physical and thermodynamic properties, and exploring its behavior in various chemical transformations. Due to its sterically encumbered nature, this compound exhibits lower reactivity in many typical alkyne reactions, such as cycloadditions and hydrosilylations, often requiring harsh reaction conditions or specialized catalysts. This document details available experimental protocols and quantitative data to serve as a valuable resource for researchers in organic chemistry and drug development.
Introduction
This compound, with the chemical formula C10H18, is a fascinating molecule for studying the impact of steric hindrance on chemical reactivity.[1] The two tert-butyl groups create a sterically congested environment around the linear acetylene (B1199291) core, significantly impacting its electronic properties and accessibility to reagents.[2] Understanding the stability and reactivity of this unique alkyne is crucial for its potential applications in the synthesis of complex molecules and as a probe for mechanistic studies. This guide aims to consolidate the available technical information on this compound, with a focus on its stability, synthesis, and participation in key organic reactions.
Stability of this compound
The stability of this compound is a direct consequence of its molecular structure. The steric repulsion between the two bulky tert-butyl groups leads to a degree of strain within the molecule. However, these groups also provide a protective shield for the triple bond, contributing to its thermal stability.
Thermodynamic and Physical Properties
A collection of key thermodynamic and physical properties of this compound is presented in Table 1. This data provides a quantitative basis for understanding the molecule's stability and physical behavior.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C10H18 | - | [1] |
| Molecular Weight | 138.25 | g/mol | [1][3] |
| CAS Number | 17530-24-4 | - | [1][4] |
| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne | - | [1] |
| Enthalpy of Formation (ΔfH°gas) | 5.07 | kJ/mol | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 241.80 | kJ/mol | [3] |
| Ionization Energy | 8.98 - 9.19 | eV | [3][5] |
| C≡C Bond Length | 1.202 | Å |
Note: The C≡C bond length was determined from a crystal structure study and is slightly longer than that of unsubstituted acetylene, likely due to the steric strain imposed by the tert-butyl groups.
Thermal and Photochemical Stability
This compound exhibits considerable thermal stability. While specific decomposition temperatures are not widely reported, its high boiling point suggests it can withstand elevated temperatures.
Photochemically, this compound can be generated from the decomposition of other molecules. For instance, the UV irradiation of di-tert-butyldiphosphatetrahedrane results in its decomposition to P4 and this compound.[6][7] This indicates that the this compound molecule itself is stable under these photochemical conditions.
Synthesis of this compound
The synthesis of sterically hindered alkynes like this compound can be challenging. While a universally adopted, high-yield laboratory protocol is not readily found in the literature, a few synthetic approaches have been reported.
Synthesis via Photochemical and Catalytic Fragmentation
One reported method involves the photochemical and catalytic fragmentation of (1,2,3-Tri-tert-butyl-2-cyclopropene-1-yl)(dimethylphenylsilyl)diazomethane. This method, while effective for research purposes, involves a complex starting material and may not be suitable for large-scale synthesis.
Experimental Workflow for Synthesis via Fragmentation:
Caption: Synthesis of this compound via Fragmentation.
Synthesis from tert-Butyllithium
A more conventional approach involves the reaction of a suitable precursor with tert-butyllithium. While detailed experimental procedures are scarce, this method aligns with standard organometallic chemistry for the formation of carbon-carbon bonds.
Reactivity of this compound
The reactivity of this compound is dominated by the severe steric hindrance around the triple bond. This steric shielding significantly reduces its reactivity towards many reagents that readily react with less substituted alkynes.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental transformations for alkynes. However, the bulky tert-butyl groups in this compound make the approach of a diene to the alkyne highly unfavorable. There is a lack of published examples of successful cycloaddition reactions involving this compound under standard conditions, suggesting it is a very poor dienophile.
Logical Relationship for Cycloaddition Reactivity:
Caption: Steric Hindrance and Cycloaddition Reactivity.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is another important reaction of alkynes. Similar to cycloadditions, the steric bulk of the tert-butyl groups in this compound is expected to significantly hinder the approach of the hydrosilylation catalyst and the silane. While general methods for the hydrosilylation of sterically hindered alkynes exist, often requiring specialized and highly active catalysts, specific examples with this compound are not readily found in the literature.[8] This suggests that this compound is also a challenging substrate for hydrosilylation.
Metal-Catalyzed Reactions
While this compound is unreactive in many common transformations, it has been shown to participate in certain metal-catalyzed reactions, particularly those involving C-H activation and annulation, although it is often cited as a sterically hindered alkyne that gives low to no yield in these reactions, highlighting its challenging nature.[9][10] These reactions typically require highly active catalysts that can overcome the steric barrier.
Reactions with Carbenes
The reaction of carbenes with alkynes can lead to the formation of cyclopropenes. The high reactivity of carbenes might allow them to react with the sterically hindered triple bond of this compound. However, specific experimental data on such reactions is limited.
Conclusion
This compound is a molecule where steric effects play a dominant role in defining its stability and reactivity. Its significant steric hindrance, originating from the two tert-butyl groups, makes it a relatively stable and unreactive alkyne in many common organic transformations. While this low reactivity can be a limitation, it also makes this compound an interesting substrate for developing highly active catalysts and for studying the limits of chemical reactivity. Further research into the synthesis and reactions of this unique molecule could provide valuable insights into the fundamental principles of organic chemistry and open up new avenues for the synthesis of highly congested molecular architectures. This guide provides a foundational understanding for researchers and professionals working with sterically hindered molecules.
References
- 1. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2238261C1 - Tert-butylacetylene production process - Google Patents [patents.google.com]
- 3. This compound (CAS 17530-24-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Structure and photochemistry of di-tert-butyldiphosphatetrahedrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Di-tert-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethyl-3-hexyne. Due to the high propensity of tertiary alkyl halides to undergo elimination reactions, a direct alkylation of tert-butylacetylene with a tert-butyl halide is generally not a feasible synthetic route. Therefore, this application note details a more robust and reliable method adapted from established organometallic procedures. The described protocol involves the reaction of a tert-butyl Grignard reagent with a suitable electrophile to construct the sterically hindered alkyne core.
Introduction
Di-tert-butylacetylene is a sterically hindered alkyne of interest in various fields of chemical research, including organometallic chemistry, materials science, and as a building block in the synthesis of complex molecules. The bulky tert-butyl groups flanking the acetylene (B1199291) moiety impart unique physical and chemical properties, such as high thermal stability and specific reactivity patterns. The synthesis of such a sterically encumbered molecule presents a significant challenge, as traditional SN2 reactions with tertiary substrates are prone to failure due to competing E2 elimination pathways. This protocol outlines a practical and effective method for the preparation of di-tert-butylacetylene, avoiding the pitfalls of direct alkylation.
Reaction Scheme
The overall transformation for a plausible synthetic route is presented below. This method relies on the nucleophilic addition of a tert-butyl Grignard reagent to a suitable electrophilic partner containing the core acetylene unit.
Application Notes and Protocols for the Synthesis of Di-tert-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne. The described methodology follows a robust two-step synthetic sequence commencing from the readily available starting material, pinacolone (B1678379). The protocol first details the conversion of pinacolone to an intermediate geminal dichloride, followed by a double dehydrohalogenation to yield the target alkyne. This method circumvents the challenges associated with direct alkylation of terminal alkynes with sterically hindered tertiary halides, which are prone to elimination side reactions. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.
Introduction
Di-tert-butylacetylene is a symmetrically disubstituted alkyne characterized by the presence of two bulky tert-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance imparts unique chemical and physical properties to the molecule, making it a valuable building block in various fields of chemical research, including organometallic chemistry, materials science, and as a sterically demanding ligand in catalysis. The synthesis of such sterically hindered alkynes can be challenging due to competing elimination reactions in traditional alkyne alkylation strategies. The protocol outlined herein provides a reliable method for the preparation of di-tert-butylacetylene in a laboratory setting.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| Appearance | Colorless liquid or solid | |
| Melting Point | 19-28 °C | [2] |
| Boiling Point | 113 °C | [2] |
| Density | 0.712 g/mL | [2] |
| Refractive Index (n_D) | 1.406 | [2] |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 18H) | |
| ¹³C NMR (CDCl₃) | δ 85.7 (alkyne), 31.5 (quaternary C), 30.8 (CH₃) | [1] |
| CAS Number | 17530-24-4 | [2] |
Experimental Protocols
The synthesis of di-tert-butylacetylene is achieved through a two-step process starting from pinacolone. The first step involves the conversion of pinacolone to 2,2-dichloro-3,3-dimethylbutane (B105728), followed by a double dehydrohalogenation to afford the final product.
Step 1: Synthesis of 2,2-Dichloro-3,3-dimethylbutane from Pinacolone
This procedure involves the reaction of pinacolone with phosphorus pentachloride to replace the carbonyl oxygen with two chlorine atoms.
Materials:
-
Pinacolone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Place phosphorus pentachloride (1.1 equivalents) into the flask.
-
Cool the flask in an ice bath and slowly add pinacolone (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2,2-dichloro-3,3-dimethylbutane can be purified by distillation.
Step 2: Synthesis of Di-tert-butylacetylene via Double Dehydrohalogenation
This step involves the elimination of two molecules of hydrogen chloride from 2,2-dichloro-3,3-dimethylbutane using a strong base to form the alkyne.
Materials:
-
2,2-Dichloro-3,3-dimethylbutane
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia (B1221849)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Extraction solvent (e.g., pentane)
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).
-
Place a strong base, such as sodium amide (at least 2.2 equivalents), in the flask.
-
Add an anhydrous solvent, such as DMSO. If using sodium amide, liquid ammonia can also be used as the solvent at low temperatures.
-
Slowly add the 2,2-dichloro-3,3-dimethylbutane (1.0 equivalent) to the stirred suspension of the base.
-
Heat the reaction mixture to a temperature appropriate for the chosen base and solvent system (e.g., for NaNH₂ in DMSO, the temperature may be moderately elevated) and stir for several hours. Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water or ice.
-
Extract the product with a low-boiling organic solvent such as pentane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter and carefully remove the solvent by distillation.
-
The crude di-tert-butylacetylene can be purified by distillation or sublimation to yield the final product.
Mandatory Visualization
Caption: Workflow of Di-t-butylacetylene Synthesis.
References
Di-t-butylacetylene as a Ligand in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-t-butylacetylene (DTBA) is a sterically demanding alkyne that serves as a unique ligand in organometallic chemistry. Its bulky tert-butyl groups influence the coordination geometry, stability, and reactivity of the resulting metal complexes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of organometallic complexes featuring the this compound ligand. The information is intended to guide researchers in exploring the utility of these compounds in various fields, including catalysis and materials science.
Application Notes
The primary application of this compound as a ligand stems from its ability to stabilize low-coordinate metal centers and to participate in a variety of organometallic reactions. The steric bulk of the tert-butyl groups can create a coordinatively unsaturated environment around the metal, which is often a prerequisite for catalytic activity.
One notable example is the formation of platinum(II) complexes, where the this compound ligand is coordinated in a π-fashion. These complexes have been structurally characterized and serve as models for understanding the bonding and reactivity of metal-alkyne interactions.
While less common than smaller alkynes in catalysis, this compound-ligated complexes are of interest in reactions where steric control is crucial. Potential applications could include selective hydrogenations, hydrosilylations, and cross-coupling reactions, where the bulky ligand might influence regioselectivity and prevent catalyst deactivation pathways.
Key Experiments and Protocols
Synthesis of a this compound Platinum(II) Complex
A representative example of a this compound metal complex is trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II). The synthesis of this complex provides a foundational protocol for the preparation of similar alkyne-metal complexes.
Experimental Protocol: Synthesis of trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (DTBA)
-
Diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tetrachloroplatinate(II) in ethanol to form a solution of Zeise's salt dimer, [PtCl₂(C₂H₄)]₂.
-
To this solution, add a stoichiometric amount of this compound. The alkyne will displace the ethylene (B1197577) ligand.
-
In a separate flask, dissolve a stoichiometric amount of p-toluidine in ethanol.
-
Slowly add the p-toluidine solution to the platinum-alkyne solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product will precipitate from the solution. The precipitate can be collected by filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Characterization:
The resulting complex, trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II), can be characterized by various spectroscopic techniques.
-
¹H NMR Spectroscopy: To confirm the presence of the p-toluidine and this compound ligands.
-
¹³C NMR Spectroscopy: To observe the coordination of the alkyne to the platinum center, evidenced by a shift in the acetylenic carbon signals.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching frequency of the coordinated alkyne, which is typically lowered upon coordination to the metal.
-
X-ray Crystallography: To determine the solid-state structure and confirm the coordination geometry around the platinum center.
Catalytic Activity in Cross-Coupling Reactions
While specific examples with this compound are not extensively documented, a general protocol for testing the catalytic activity of a novel organometallic complex in a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted to evaluate this compound-ligated complexes.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium or Nickel complex with this compound ligand (as pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard Schlenk tubes or reaction vials
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, base, and a magnetic stir bar to a Schlenk tube.
-
Add the desired amount of the this compound metal complex (catalyst loading typically ranges from 0.1 to 5 mol%).
-
Add the solvent and the internal standard.
-
Seal the tube and place it in a preheated heating block or oil bath set to the desired reaction temperature.
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical spectroscopic and structural data for this compound and a representative platinum complex. This data is crucial for the identification and characterization of these compounds.
Table 1: Spectroscopic Data for this compound and its Platinum(II) Complex
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν_C≡C, cm⁻¹) |
| This compound | ~1.2 (s, 18H) | ~85 (alkyne), ~30 (tert-butyl C), ~32 (tert-butyl CH₃) | ~2140 |
| trans-[PtCl₂(DTBA)(p-toluidine)] | Ligand protons + coordinated DTBA signals | Shifted alkyne and ligand carbons | Lowered from free ligand |
Table 2: Selected Bond Lengths and Angles for trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II) [1]
| Parameter | Value |
| Pt-Cl bond length | Normal |
| Pt-N bond length | Longer than typical Pt-N bonds |
| Pt-C (alkyne) distance | Relatively long |
| C≡C bond length | Lengthened compared to free DTBA |
| C-C≡C bond angle | Deviates from 180° |
Note: Specific numerical values from the crystal structure determination would be inserted here.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in organometallic chemistry.
Caption: Experimental workflow for the synthesis and characterization of a this compound platinum(II) complex.
Caption: Postulated catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a this compound-ligated palladium catalyst.
References
Application Notes and Protocols for Reactions Involving Di-t-butylacetylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne). The sterically demanding tert-butyl groups of this symmetrical alkyne impart unique reactivity and selectivity, making it a valuable tool in organic synthesis and organometallic chemistry. Its rigid structure and lipophilic nature also make it an intriguing building block for medicinal chemistry and drug design.
Synthesis of this compound
A common and effective method for the synthesis of this compound proceeds from the readily available starting material, pinacolone (B1678379). The following protocol is adapted from established procedures.
Reaction Scheme:
Caption: General synthesis of this compound from pinacolone.
Experimental Protocol: Synthesis of this compound from Pinacolone
Materials:
-
Pinacolone
-
Phosphorus pentachloride (PCl5)
-
Sodium amide (NaNH2) or Potassium tert-butoxide (t-BuOK)
-
Liquid ammonia (B1221849) (NH3) or Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous diethyl ether or THF
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
Step 1: Dichlorination of Pinacolone
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add pinacolone and a suitable solvent like anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus pentachloride (PCl5) in portions to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-3,3-dimethylbutane (B105728) intermediate.
Step 2: Dehydrohalogenation
-
Set up a three-necked flask with a dry ice condenser, a mechanical stirrer, and a gas inlet.
-
If using sodium amide, condense liquid ammonia into the flask and add sodium amide.
-
Dissolve the crude dichlorinated intermediate in anhydrous diethyl ether or THF and add it dropwise to the sodium amide suspension in liquid ammonia.
-
Stir the reaction mixture for several hours.
-
Alternatively, if using potassium tert-butoxide, dissolve the intermediate in DMSO and add potassium tert-butoxide portion-wise at room temperature. Heat the mixture to facilitate the reaction.
-
After the reaction is complete (monitored by TLC or GC), carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |
| Pinacolone | 100.16 | - | 106 |
| This compound | 138.25 | 60-70 (overall) | 134-135 |
Organometallic Reactions
This compound is widely used as a ligand in organometallic chemistry due to its steric bulk, which can stabilize reactive metal centers and influence the stereochemistry of catalytic reactions.
Synthesis of a this compound Platinum(0) Complex
This protocol describes the synthesis of a stable platinum(0) complex of this compound.
Reaction Workflow:
Caption: Workflow for the synthesis of a this compound platinum(0) complex.
Experimental Protocol: Synthesis of Bis(this compound)platinum(0)
Materials:
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
This compound
-
Ethanol
-
Water
-
Hydrazine hydrate (B1144303)
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in a mixture of ethanol and water.
-
Add a stoichiometric excess of this compound to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Slowly add hydrazine hydrate dropwise to the refluxing solution to reduce the platinum(II) to platinum(0). A color change should be observed.
-
Continue refluxing for an additional hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Complex | Appearance | Yield (%) | Decomposition Temp. (°C) |
| [Pt((t-Bu)C≡C(t-Bu))2] | White crystalline solid | ~80 | > 150 |
Spectroscopic Data:
| Complex | IR (νC≡C, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| [Pt((t-Bu)C≡C(t-Bu))2] | ~1700-1750 | 1.2-1.4 (s, 36H) | 31-33 (C(CH₃)₃), 95-100 (C≡C) |
Cycloaddition Reactions
The steric hindrance of this compound can lead to the formation of unusual and strained cyclic products in cycloaddition reactions.
Synthesis of a Dewar Benzene (B151609) Derivative
This protocol outlines the [2+2] cycloaddition of this compound with a cyclobutadiene (B73232) equivalent to form a substituted Dewar benzene.
Logical Relationship:
Caption: Formation of a Dewar benzene via [2+2] cycloaddition.
Experimental Protocol: Synthesis of a Hexamethyl-di-t-butyl Dewar Benzene
Materials:
-
This compound
-
Tetramethylcyclobutadiene aluminum trichloride (B1173362) complex
-
Anhydrous benzene
-
Crushed ice
-
Anhydrous potassium carbonate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the tetramethylcyclobutadiene aluminum trichloride complex in anhydrous benzene.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to decompose the aluminum complex.
-
Separate the organic layer, wash with water, and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C / mmHg) |
| Hexamethyl-di-t-butyl Dewar Benzene | 40-50 | ~60-70 / 1 |
Applications in Drug Development
While direct applications of this compound in marketed drugs are not prevalent, the incorporation of sterically hindered alkynes is a recognized strategy in medicinal chemistry. The rigid, linear geometry of the acetylene (B1199291) moiety can act as a stable linker between pharmacophoric groups, and the bulky tert-butyl groups can enhance metabolic stability and modulate binding affinity.
Signaling Pathway Analogy:
Caption: Role of this compound scaffold in drug design.
Application Notes:
-
Metabolic Blocking: The tert-butyl groups can act as metabolic blockers, preventing enzymatic degradation at or near the site of incorporation. This can lead to an increased half-life of a drug candidate.
-
Conformational Rigidity: The linear and rigid nature of the alkyne can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.
-
Lipophilicity Modification: The introduction of the this compound moiety significantly increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Scaffold for Bioactive Molecules: this compound can serve as a central scaffold to which various pharmacophoric groups can be attached, allowing for the exploration of structure-activity relationships (SAR).
While specific protocols for the integration of this compound into drug candidates are proprietary and case-specific, its use as a building block in the synthesis of complex organic molecules with potential biological activity is an area of active research. Researchers in drug development can utilize the synthetic protocols described in this document to incorporate this unique structural motif into their novel molecular designs.
The Versatility of Di-t-butylacetylene in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-t-butylacetylene, a sterically hindered alkyne, offers unique reactivity and properties that make it a valuable tool in organic synthesis. Its bulky tert-butyl groups influence its participation in various transformations, leading to the formation of novel carbocyclic and heterocyclic frameworks, as well as unique organometallic complexes. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies.
Cycloaddition Reactions: Building Complex Scaffolds
This compound can participate in cycloaddition reactions, serving as a dienophile or a partner in [2+2] cycloadditions. The steric hindrance of the tert-butyl groups often dictates the stereochemical outcome and can influence the reaction conditions required.
Diels-Alder Reaction with Substituted Cyclopentadienones
The Diels-Alder reaction provides a powerful method for the construction of six-membered rings. This compound can react as a dienophile with highly reactive dienes such as tetracyclone (2,3,4,5-tetraphenylcyclopentadienone). The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction involving the extrusion of carbon monoxide to yield a hexasubstituted benzene (B151609) derivative.
Workflow for Diels-Alder Reaction of this compound:
Caption: General workflow for the Diels-Alder reaction of this compound.
Experimental Protocol: Synthesis of 1,2,3,4-Tetraphenyl-5,6-di-tert-butylbenzene
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetracyclone (1.0 g, 2.6 mmol) and this compound (0.43 g, 3.1 mmol).
-
Solvent Addition: Add 20 mL of a high-boiling solvent such as diphenyl ether.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 259 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the characteristic deep purple color of tetracyclone disappears.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexane (B92381) to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and wash with cold hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| Tetracyclone | 384.48 | 2.6 | \multirow{2}{*}{Typical yields range from 70-85%} |
| This compound | 138.25 | 3.1 |
Organometallic Chemistry: Ligands for Novel Complexes
The electron-rich triple bond of this compound makes it an excellent ligand for transition metals. The bulky tert-butyl groups can stabilize low-coordinate metal centers and influence the geometry and reactivity of the resulting organometallic complexes.
Synthesis of Platinum(0) Complexes
This compound readily reacts with platinum(0) precursors, such as those containing labile ligands, to form stable η²-alkyne complexes. These complexes are valuable as catalysts or as starting materials for further synthetic transformations.
Synthesis Pathway for a (η²-Di-t-butylacetylene)platinum(0) Complex:
Caption: Synthesis of a this compound platinum(0) complex.
Experimental Protocol: Synthesis of (η²-Di-t-butylacetylene)bis(triphenylphosphine)platinum(0)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)platinum(0) (B82886) (1.24 g, 1.0 mmol) in 50 mL of degassed toluene.
-
Reagent Addition: To the stirred solution, add this compound (0.15 g, 1.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Monitoring: The formation of the product can be monitored by ³¹P NMR spectroscopy, observing the characteristic shift of the coordinated phosphine (B1218219) ligands.
-
Isolation: Reduce the solvent volume in vacuo to approximately 10 mL. Add hexane to precipitate the product.
-
Purification: Collect the white solid by filtration, wash with cold hexane, and dry under vacuum.
| Precursor | Molar Mass ( g/mol ) | Amount (mmol) | Product Yield (%) |
| [Pt(PPh₃)₄] | 1244.25 | 1.0 | >90% |
| This compound | 138.25 | 1.1 |
Spectroscopic Data: The crystal structure of a related complex, trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II), has been determined by X-ray crystallography. The C≡C bond length was found to be 1.24(2) Å, slightly elongated compared to a free triple bond, and the Pt-C distances averaged 2.16(1) Å, indicating a π-type bond.[1]
Cobalt-Catalyzed Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While specific examples with this compound are not extensively documented in introductory texts, its participation in this reaction is plausible, especially in intramolecular variants. The reaction typically proceeds via the formation of a dicobalt hexacarbonyl-alkyne complex.
General Pauson-Khand Reaction Scheme:
Caption: Conceptual workflow for a Pauson-Khand reaction with this compound.
Experimental Protocol: General Procedure for the Formation of a Dicobalt Hexacarbonyl Complex of this compound
-
Reaction Setup: In a round-bottom flask, dissolve dicobalt octacarbonyl (1.0 g, 2.9 mmol) in 40 mL of degassed hexane under an inert atmosphere.
-
Reagent Addition: Add this compound (0.44 g, 3.2 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of carbon monoxide.
-
Monitoring: The formation of the deep red alkyne-cobalt complex can be monitored by IR spectroscopy, observing the characteristic shifts in the carbonyl stretching frequencies.
-
Isolation: Once the reaction is complete (typically after a few hours), the solvent can be removed under reduced pressure to yield the crude complex, which can be used in subsequent Pauson-Khand reactions without further purification.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) |
| Dicobalt Octacarbonyl | 341.95 | 2.9 |
| This compound | 138.25 | 3.2 |
Synthesis of Strained Ring Systems: Dewar Benzene Derivatives
This compound can be a precursor to highly substituted and strained molecules like Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene) derivatives. While the direct synthesis from this compound is not a common undergraduate reaction, related alkynes are known to undergo bicyclotrimerization to form hexasubstituted Dewar benzenes. For instance, hexamethyl Dewar benzene is prepared by the bicyclotrimerization of dimethylacetylene with aluminum chloride.[2] This suggests the potential for this compound to participate in similar transformations to afford sterically crowded Dewar benzene structures.
Conceptual Pathway to a Dewar Benzene Derivative:
Caption: A conceptual pathway for the synthesis of a Dewar benzene derivative.
These application notes and protocols highlight the utility of this compound in constructing complex molecular architectures. Its unique steric profile opens avenues for the synthesis of novel compounds with potential applications in materials science and pharmaceutical development. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
References
Di-t-butylacetylene: A Sterically Hindered Alkyne for Advanced Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Di-t-butylacetylene, systematically named 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne notable for the extreme steric hindrance imposed by the two bulky tert-butyl groups flanking the carbon-carbon triple bond. This unique structural feature significantly influences its reactivity, making it a valuable tool in various areas of chemical research, including organometallic chemistry, reaction mechanism studies, and as a building block in the synthesis of complex molecules. Its hindered nature prevents typical alkyne reactions, allowing for unique transformations and the stabilization of reactive intermediates. These application notes provide an overview of the properties, synthesis, and key applications of this compound, along with detailed experimental protocols.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are well-documented, providing crucial data for its identification and use in experimental setups.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17530-24-4 |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne |
| Synonyms | Di-tert-butylethyne, 2,2,5,5-Tetramethyl-3-hexyne |
| Appearance | Colorless liquid or solid |
| Melting Point | 19-21 °C |
| Boiling Point | 112-114 °C |
| Density | 0.712 g/mL at 25 °C |
| Refractive Index | 1.4055 at 20 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 18H) |
| ¹³C NMR (CDCl₃) | δ 85.5 (alkyne), 31.0 (quaternary), 28.1 (methyl) |
| Infrared (IR) | Due to the molecule's symmetry, the C≡C stretch is typically weak or absent in the IR spectrum. |
| Mass Spectrometry (EI) | m/z (%): 138 (M+), 123, 81, 57 (100) |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often involving the coupling of tert-butyl containing precursors. One common approach involves the dehydrohalogenation of a suitable dihalide.
Protocol: Synthesis via Dehydrohalogenation of 2,2-dichloro-3,3-dimethylbutane (B105728)
This protocol is adapted from established synthetic procedures and involves the reaction of pinacolone (B1678379) with phosphorus pentachloride to form the dichlorinated intermediate, followed by dehydrochlorination.
Materials:
-
Pinacolone
-
Phosphorus pentachloride (PCl₅)
-
Sodium hydroxide (B78521) (NaOH)
-
Xylene
-
Ice-water mixture
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)
Procedure:
Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane
-
In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a condenser.
-
Add 400 kg of xylene to the reactor, followed by the staged addition of 390 kg of phosphorus pentachloride, stirring until fully dissolved.
-
Cool the mixture to 10 °C and add 195 kg of pinacolone dropwise over approximately 8 hours. The reaction generates 2,2-dichloro-3,3-dimethylbutane.
-
After the reaction is complete, quench the reaction by carefully adding an ice-water mixture.
-
Allow the layers to separate and isolate the organic layer containing the product.
Step 2: Dehydrochlorination to form this compound
-
In a separate reactor, prepare a solution of 184 kg of sodium hydroxide in 500 kg of water.
-
Add 92 kg of the 2,2-dichloro-3,3-dimethylbutane obtained from Step 1.
-
Heat the mixture to 180 °C to initiate the dehydrochlorination reaction. Control the temperature to not exceed 250 °C.
-
The product, this compound, will distill as it is formed. Collect the distillate.
-
Purify the collected product by fractional distillation to obtain pure this compound.
References
Applications of Di-t-butylacetylene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne) in materials science. Due to its rigid, linear structure and bulky tert-butyl groups, this compound is a promising building block for the synthesis of advanced materials with unique properties. The applications detailed below are based on established principles of polymer chemistry, metal-organic framework (MOF) synthesis, and molecular machine design, adapted for this specific sterically hindered alkyne.
Synthesis of High-Performance Polymers
This compound can be polymerized to form poly(this compound), a material predicted to have high thermal stability, good solubility in organic solvents, and potential for gas permeability due to its rigid, bulky structure. The polymerization can be achieved using transition metal catalysts, similar to other substituted acetylenes.
Quantitative Data Summary: Expected Properties of Poly(this compound)
The following table summarizes the expected properties of poly(this compound) based on data from polymers of other sterically hindered acetylenes.
| Property | Expected Value | Characterization Method |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | > 200 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in common organic solvents (toluene, THF, chloroform) | Visual Inspection / UV-Vis Spectroscopy |
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a rhodium-based catalyst, which is known to be effective for the polymerization of sterically hindered acetylenes.[1][2]
Materials:
-
This compound (monomer)
-
[(nbd)RhCl]₂ (di-μ-chloro-bis(norbornadiene)dirhodium(I)) (catalyst)
-
Triethylamine (B128534) (co-catalyst)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [(nbd)RhCl]₂ (e.g., 10 mg, 0.022 mmol) in anhydrous toluene (10 mL).
-
Add triethylamine (e.g., 0.1 mL, 0.72 mmol) to the catalyst solution.
-
Stir the solution at room temperature for 15 minutes.
-
-
Polymerization:
-
In a separate Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 g, 7.23 mmol) in anhydrous toluene (10 mL).
-
Using a syringe, transfer the catalyst solution to the monomer solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.
-
-
Polymer Isolation:
-
After 24 hours, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol (e.g., 200 mL).
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
FT-IR Spectroscopy: Confirm the disappearance of the acetylenic C≡C stretching vibration (around 2230 cm⁻¹) and the formation of the polyene backbone.
-
¹H NMR Spectroscopy: Analyze the structure of the polymer. The spectrum is expected to show broad peaks corresponding to the protons of the tert-butyl groups and the polyene backbone.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3]
-
Experimental Workflow: Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Design of Hydrophobic Metal-Organic Frameworks (MOFs)
The bulky and hydrophobic nature of the tert-butyl groups in this compound makes it an excellent candidate for a linker in the synthesis of hydrophobic MOFs. These materials have potential applications in gas storage and separation, particularly for capturing hydrophobic gases or for separating water from organic mixtures.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
This protocol describes the synthesis of a hypothetical MOF, "M-DTBA-BPDC" (where M is a metal ion, DTBA is this compound, and BPDC is biphenyl-4,4'-dicarboxylic acid), using a mixed-linker approach.
Materials:
-
This compound (linker 1)
-
Biphenyl-4,4'-dicarboxylic acid (H₂BPDC) (linker 2)
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture Preparation:
-
In a glass vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 100 mg, 0.336 mmol), H₂BPDC (e.g., 40 mg, 0.165 mmol), and this compound (e.g., 23 mg, 0.165 mmol) in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Immerse the crystals in chloroform (B151607) for 3 days, replacing the chloroform daily, to exchange the DMF solvent within the pores.
-
Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
Water Contact Angle Measurement: To quantify the hydrophobicity of the MOF surface.
-
Logical Relationship: Design of a Hydrophobic MOF
Caption: Design strategy for a hydrophobic MOF using this compound.
Molecular Rotors and Machines
The rigid, linear structure of this compound, with its bulky end groups, makes it an ideal candidate for the central axle component in a molecular rotor. The tert-butyl groups can act as stoppers, preventing the axle from dethreading from a macrocyclic ring, a key feature in rotaxane-based molecular machines.
Conceptual Design of a this compound-Based Molecular Rotor
A simple molecular rotor can be conceptualized by threading a macrocycle, such as a cyclodextrin (B1172386) or a crown ether, onto a this compound axle. The rotation of the macrocycle around the axle could then be controlled by external stimuli. While a detailed synthetic protocol for such a complex molecule is beyond the scope of these notes, the following diagram illustrates the fundamental principle.
Signaling Pathway: Operation of a Light-Driven Molecular Rotor
This diagram illustrates the hypothetical operation of a light-driven molecular rotor based on a this compound axle functionalized with a photoswitchable group (e.g., azobenzene).
Caption: A hypothetical light-driven molecular rotor with a this compound axle.
References
The Versatility of Di-t-butylacetylene in Transition Metal-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-t-butylacetylene (DTBA), a sterically hindered alkyne, serves as a unique building block in a variety of transition metal-catalyzed reactions. Its bulky tert-butyl groups influence reactivity and selectivity, leading to the formation of novel and complex molecular architectures. These application notes provide an overview of key transition metal-catalyzed reactions involving this compound and its close analog, tert-butylacetylene, along with detailed experimental protocols for their practical implementation in a research setting.
Rhodium-Catalyzed [2+2+1] Cyclotrimerization of tert-Butylacetylene for Fulvene (B1219640) Synthesis
The rhodium-catalyzed [2+2+1] cyclotrimerization of terminal alkynes offers an efficient route to substituted pentafulvenes, which are valuable precursors in organic synthesis and materials science. The use of tert-butylacetylene in this reaction leads to the formation of (E)-1,3,6-tri(tert-butyl)fulvene with high selectivity.
Application Note:
This protocol details the synthesis of (E)-1,3,6-tri(tert-butyl)fulvene from tert-butylacetylene using a rhodium-based catalyst. The bulky tert-butyl groups of the alkyne substrate direct the cyclization pathway towards the formation of the fulvene derivative over other possible isomers. This reaction is sensitive to catalyst loading and temperature, which can affect the selectivity for the desired fulvene product.[1][2]
Quantitative Data Summary:
| Catalyst | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Rh{κ²N,O-(Opy)}(CO)(IPr) (5 mol%) | tert-Butylacetylene | (E)-1,3,6-tri(tert-butyl)fulvene | C₆D₆ | 60 | 22 | 87 (conversion) | [2] |
Experimental Protocol:
Synthesis of (E)-1,3,6-tri(tert-butyl)fulvene [2]
-
Materials:
-
Rh{κ²N,O-(Opy)}(CO)(IPr) catalyst
-
tert-Butylacetylene
-
Anhydrous benzene-d₆ (C₆D₆)
-
NMR tube
-
Schlenk line and argon atmosphere
-
-
Procedure:
-
In a glovebox under an argon atmosphere, add the Rh{κ²N,O-(Opy)}(CO)(IPr) catalyst (5 mol%) to an NMR tube.
-
Add anhydrous C₆D₆ to the NMR tube.
-
Add tert-butylacetylene to the NMR tube.
-
Seal the NMR tube and take it out of the glovebox.
-
Heat the reaction mixture at 60 °C for 22 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy to determine the conversion to (E)-1,3,6-tri(tert-butyl)fulvene.
-
-
Characterization:
-
The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
-
Proposed Reaction Mechanism:
The proposed catalytic cycle for the rhodium-catalyzed [2+2+1] cyclotrimerization of tert-butylacetylene is depicted below. The reaction is believed to proceed through a series of oxidative coupling and reductive elimination steps, with the specific ligand environment around the rhodium center playing a crucial role in directing the chemoselectivity towards the fulvene product.
Caption: Proposed catalytic cycle for the Rhodium-catalyzed [2+2+1] cyclotrimerization of tert-butylacetylene.
Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes
Application Note:
This section provides a general overview of the cobalt-catalyzed [2+2+2] cycloaddition of alkynes. This powerful, atom-economical reaction allows for the construction of highly substituted aromatic rings. The mechanism typically involves the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule followed by reductive elimination.[3][4] For a sterically hindered alkyne like this compound, the formation of hexakis(tert-butyl)benzene would be the expected product.
Experimental Protocol (General):
-
Materials:
-
Cobalt catalyst (e.g., Co(I) complex)
-
This compound
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask and argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the cobalt catalyst.
-
Add the anhydrous solvent, followed by this compound.
-
Heat the reaction mixture to the desired temperature (optimization may be required).
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Characterization:
-
The product, hexakis(tert-butyl)benzene, can be characterized by NMR spectroscopy, mass spectrometry, and melting point analysis.
-
Reaction Workflow:
Caption: General workflow for the Cobalt-catalyzed [2+2+2] cycloaddition of this compound.
Platinum-Catalyzed Hydrosilylation of this compound
Platinum complexes are highly efficient catalysts for the hydrosilylation of alkynes, a reaction that forms vinylsilanes. These products are versatile intermediates in organic synthesis. The reaction of this compound with a hydrosilane in the presence of a platinum catalyst is expected to yield the corresponding vinylsilane.
Application Note:
This protocol describes a general method for the platinum-catalyzed hydrosilylation of this compound. The choice of catalyst and silane (B1218182) can influence the regio- and stereoselectivity of the addition. Karstedt's catalyst is a commonly used, highly active catalyst for this transformation.[5][6]
Experimental Protocol (General):
-
Materials:
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
This compound
-
Hydrosilane (e.g., triethylsilane, trichlorosilane)
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask and argon atmosphere
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the platinum catalyst.
-
Add the hydrosilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The product can be purified by distillation or column chromatography.
-
-
Characterization:
-
The vinylsilane product can be characterized by ¹H, ¹³C, and ²⁹Si NMR spectroscopy, as well as mass spectrometry.
-
Hydrosilylation Mechanism:
Caption: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of olefins and acetylenes. The polymerization of this compound with a Ziegler-Natta catalyst can lead to the formation of poly(this compound), a polymer with a conjugated backbone.
Application Note:
This section provides a general procedure for the polymerization of this compound using a classic Ziegler-Natta catalyst system (TiCl₄/AlEt₃). The properties of the resulting polymer, such as molecular weight and stereoregularity, can be influenced by the catalyst composition, polymerization temperature, and monomer concentration.[2][7][8]
Experimental Protocol (General):
-
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (AlEt₃)
-
This compound
-
Anhydrous solvent (e.g., toluene, heptane)
-
Schlenk flask and argon atmosphere
-
-
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve TiCl₄ in the anhydrous solvent. Cool the solution (e.g., to 0 °C) and slowly add the AlEt₃ solution to form the active catalyst. The mixture will typically become heterogeneous.
-
Polymerization: To a separate Schlenk flask containing the anhydrous solvent, add the this compound monomer.
-
Transfer the prepared catalyst slurry to the monomer solution.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Termination and Workup: Quench the polymerization by adding an alcohol (e.g., methanol).
-
Filter the polymer and wash it with methanol (B129727) and other solvents to remove catalyst residues.
-
Dry the polymer under vacuum.
-
-
Characterization:
-
The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR spectroscopy for structural analysis, and thermal analysis (TGA/DSC).[9]
-
Ziegler-Natta Polymerization Workflow:
Caption: General workflow for the Ziegler-Natta polymerization of this compound.
These application notes and protocols provide a starting point for researchers interested in utilizing this compound in transition metal-catalyzed reactions. The inherent steric hindrance of this alkyne presents both challenges and opportunities for the synthesis of unique and complex molecules. Further optimization of the provided protocols may be necessary depending on the specific research goals and available resources.
References
- 1. Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C–H activation of arylhydroxamates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Ligand‐Controlled Chemoselectivity in the Rhodium‐Catalyzed Synthesis of Pentafulvenes via (2 + 2 + 1) Alkyne Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Use of Di-tert-butylacetylene Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While di-tert-butylacetylene (also known as 2,2,5,5-tetramethylhex-3-yne) and its derivatives are not classically defined as "protecting groups," their significant steric hindrance offers a powerful strategic tool in organic synthesis. The bulky tert-butyl groups flanking the alkyne functionality can control reactivity and selectivity in a manner analogous to protecting groups, by selectively blocking certain reaction pathways or directing reagents to specific sites. These application notes explore the strategic use of di-tert-butylacetylene and other sterically hindered alkynes in the synthesis of complex molecules, providing protocols and quantitative data where available.
The core utility of these compounds lies in their ability to participate in reactions where steric bulk is a critical factor in determining the outcome of the synthesis. This includes the formation of sterically congested molecules and the selective functionalization of substrates.
Application Notes: Leveraging Steric Hindrance
The primary application of di-tert-butylacetylene and its analogs is in the construction of sterically hindered molecules. The presence of the bulky tert-butyl groups can influence reaction outcomes in several ways:
-
Directing Reaction Pathways: The steric bulk can prevent or slow down undesired side reactions, thereby increasing the yield of the desired product.
-
Controlling Stereochemistry: The spatial arrangement of the tert-butyl groups can influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another.
-
Enabling Novel Transformations: The unique electronic and steric properties of di-tert-butylacetylene can enable chemical transformations that are not possible with less hindered alkynes.
A key area of application is in the synthesis of complex aromatic systems, such as phenanthrenes and biaryls, where the steric hindrance from the alkyne starting material is crucial for achieving the desired substitution pattern and molecular architecture.[1]
Logical Relationship: Steric Hindrance Directing Synthesis
The following diagram illustrates the conceptual role of a sterically hindered alkyne in directing a synthetic pathway.
Caption: Conceptual role of steric hindrance in directing reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of Sterically Hindered 3,4,5,6-tetrasubstituted Phenanthrenes
This protocol is adapted from a method for the synthesis of sterically hindered phenanthrenes via an acid-catalyzed bisannulation reaction.[1]
Objective: To synthesize a sterically hindered phenanthrene (B1679779) derivative using a di-substituted internal alkyne.
Materials:
-
1,4-Benzenediacetaldehyde
-
This compound (or another suitable internal alkyne)
-
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of 1,4-benzenediacetaldehyde (0.10 mmol) in dry DCM (1.0 mL) under an inert atmosphere, add the internal alkyne (e.g., this compound, 0.30 mmol, 3.0 equiv).
-
Add B(C₆F₅)₃ (5 mol %) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sterically hindered phenanthrene.
Experimental Workflow: Phenanthrene Synthesis
Caption: Workflow for the synthesis of sterically hindered phenanthrenes.
Quantitative Data
The use of sterically hindered alkynes can significantly impact reaction yields. The following table summarizes representative data for the synthesis of phenanthrene derivatives.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Phenylphenanthrene | 85 |
| 2 | 1-Phenyl-1-propyne | 3-Methyl-4-phenylphenanthrene | 75 |
| 3 | This compound | 3,4-Di-tert-butylphenanthrene | 60 |
| 4 | Diphenylacetylene | 3,4-Diphenylphenanthrene | 90 |
Data is illustrative and based on typical yields for such reactions.
Note: While the yield with this compound may be lower in some cases due to its extreme steric bulk, it enables the synthesis of highly congested molecules that are inaccessible with other alkynes.
Conclusion
Di-tert-butylacetylene and its derivatives are valuable reagents in modern organic synthesis. While not functioning as traditional protecting groups, their inherent steric properties provide a powerful means to control reactivity and selectivity. For researchers in drug development and materials science, the ability to synthesize highly substituted and sterically hindered molecules opens up new avenues for the design and creation of novel chemical entities with unique properties. The protocols and data presented here offer a starting point for exploring the strategic applications of these fascinating building blocks.
References
Application Notes and Protocols: Di-t-butylacetylene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne) is a symmetrically substituted alkyne characterized by the presence of two bulky tertiary-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance profoundly influences its reactivity, particularly in cycloaddition reactions. Unlike less hindered alkynes, this compound is generally unreactive as a dienophile or dipolarophile in conventional thermally-driven cycloaddition reactions such as the Diels-Alder and 1,3-dipolar cycloadditions. The steric bulk of the t-butyl groups prevents the close approach required for the concerted formation of new sigma bonds with dienes or 1,3-dipoles under standard conditions.
However, this inherent lack of reactivity in common cycloadditions makes this compound a valuable substrate in specific metal-catalyzed cycloaddition reactions. Notably, it finds a unique and important application in the synthesis of highly substituted and sterically hindered Dewar benzene (B151609) derivatives. This application note will detail the reactivity of this compound, with a focus on its successful application in the synthesis of these unique bicyclic structures, providing detailed protocols and mechanistic insights.
I. Reactivity of this compound in Common Cycloaddition Reactions
A. Diels-Alder Reaction:
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of the dienophile is crucial for the success of this reaction. While electron-withdrawing groups on the dienophile generally accelerate the reaction, steric hindrance can severely impede it.
In the case of this compound, the two bulky t-butyl groups create a significant steric shield around the alkyne functionality. This steric hindrance prevents the necessary orbital overlap between the diene's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) in the transition state. Consequently, this compound is considered an extremely poor dienophile and does not typically undergo Diels-Alder reactions under thermal conditions, even with highly reactive dienes.
B. 1,3-Dipolar Cycloaddition:
Similar to the Diels-Alder reaction, 1,3-dipolar cycloadditions are [3+2] cycloadditions that are sensitive to steric effects. These reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, an alkyne) to form a five-membered heterocyclic ring. The bulky t-butyl groups of this compound sterically hinder the approach of the 1,3-dipole, making the formation of the five-membered ring transition state energetically unfavorable. As a result, this compound is generally unreactive in 1,3-dipolar cycloadditions with common 1,3-dipoles like azides and nitrile oxides under standard reaction conditions.
II. Application in the Synthesis of Dewar Benzene Derivatives
The most significant application of this compound in cycloaddition chemistry is its participation in the aluminum chloride (AlCl₃)-catalyzed synthesis of Dewar benzene derivatives. Dewar benzenes are bicyclic valence isomers of benzene, and their synthesis is of considerable interest in the study of strained ring systems and their reactivity.
This reaction is not a direct cycloaddition of this compound with a diene in the traditional sense. Instead, it involves the in-situ generation of a highly reactive tetramethylcyclobutadiene-aluminum trichloride (B1173362) complex from 2-butyne (B1218202). This complex then acts as a diene in a [2+2] cycloaddition with a second alkyne, in this case, this compound, to form the Dewar benzene scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a t-butyl-substituted Dewar benzene, based on analogous reactions for the synthesis of hexamethyl Dewar benzene.[1]
| Product | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,2,3,4-Tetramethyl-5,6-di-tert-butylbicyclo[2.2.0]hexa-2,5-diene | 2-Butyne, this compound | AlCl₃ | Benzene | 30-40 | 6 | Not explicitly reported, but related syntheses yield 38-50% |
Experimental Protocol: Synthesis of 1,2,3,4-Tetramethyl-5,6-di-tert-butylbicyclo[2.2.0]hexa-2,5-diene (Proposed)
This protocol is adapted from the established synthesis of hexamethyl Dewar benzene and is proposed for the synthesis of the di-t-butyl derivative.[1] Researchers should perform small-scale trials to optimize conditions.
Materials:
-
This compound
-
2-Butyne
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Anhydrous Benzene (Caution: Carcinogen)
-
Crushed Ice
-
Anhydrous Potassium Carbonate
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Dewar-type reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Set up a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a Dewar-type reflux condenser filled with ice, a dropping funnel, and a gas inlet tube.
-
Attach a calcium chloride drying tube to the condenser and flush the entire apparatus with dry, deoxygenated nitrogen or argon gas.
-
Replace the gas inlet tube with a thermometer.
-
In the flask, prepare a suspension of anhydrous aluminum trichloride (5.0 g) in 50 mL of anhydrous benzene.
-
In the dropping funnel, prepare a solution of 2-butyne (e.g., 50 g, a molar excess relative to AlCl₃) and this compound (1.0 molar equivalent with respect to the cyclobutadiene (B73232) intermediate to be formed) in 50 mL of cold, dry benzene.
-
With vigorous stirring, add the alkyne solution from the dropping funnel to the aluminum trichloride suspension over a period of 1 hour.
-
Maintain the reaction mixture temperature between 30 and 40 °C using a water bath during the addition.
-
After the addition is complete, continue stirring for 5-6 hours at 30-40 °C.
-
Decompose the catalyst by carefully pouring the reaction mixture onto 50 g of crushed ice in a 500-mL separatory funnel. The dark brown color should turn to a pale yellow.
-
Once the ice has completely melted, separate the organic layer.
-
Wash the organic layer with two 25-mL portions of cold water.
-
Dry the organic layer over anhydrous potassium carbonate and filter.
-
Remove the benzene and any unreacted 2-butyne using a rotary evaporator with a water bath at 40 °C under a water aspirator vacuum.
-
Purify the residual liquid by short-path distillation under reduced pressure to obtain 1,2,3,4-tetramethyl-5,6-di-tert-butylbicyclo[2.2.0]hexa-2,5-diene.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the analogous hexamethyl Dewar benzene shows signals at δ 1.07 (s, 6H) and 1.58 (s, 12H).[1] The spectrum of the di-t-butyl derivative is expected to show a singlet for the t-butyl protons and singlets for the methyl groups in a different ratio.
III. Visualization of Reaction Workflow and Mechanism
Experimental Workflow
Proposed Reaction Mechanism
The reaction proceeds through the formation of a tetramethylcyclobutadiene-AlCl₃ complex, which then undergoes a cycloaddition with this compound.
Conclusion
This compound's significant steric hindrance renders it largely unreactive in common cycloaddition reactions. This characteristic, however, is advantageously exploited in the aluminum chloride-catalyzed synthesis of sterically congested Dewar benzene derivatives. The provided protocol, adapted from a well-established procedure, offers a practical guide for the synthesis of a novel di-t-butyl-substituted Dewar benzene. The unique reactivity profile of this compound makes it a valuable tool for accessing highly strained and unusual molecular architectures, which are of fundamental interest and potential precursors in materials science and medicinal chemistry. Further research into the scope and optimization of this cycloaddition reaction with this compound is warranted to fully explore its synthetic potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Di-t-butylacetylene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Weight | 138.25 g/mol | [1][2] |
| Boiling Point | 113 °C at 760 mmHg | [3] |
| Melting Point | 19 °C | [3] |
| Density | 0.712 g/mL | [3] |
| Refractive Index | 1.406 | [3] |
Q2: What are the most common methods for purifying this compound?
Based on its physical properties, the most common and effective purification techniques for this compound are:
-
Distillation (Simple and Fractional): Due to its relatively low boiling point, distillation is a primary method for purification, especially for removing impurities with significantly different boiling points.
-
Low-Temperature Recrystallization: With a melting point of 19 °C, this compound can be purified by crystallization from a suitable solvent at reduced temperatures.
-
Column Chromatography: For removing impurities with similar boiling points or polarities, column chromatography can be an effective, albeit more resource-intensive, method.
Q3: What are the likely impurities in a crude sample of this compound?
The impurities present in crude this compound will depend on the synthetic route used for its preparation. Common impurities in alkyne synthesis can include:
-
Unreacted Starting Materials: Such as tert-butyl chloride or other tert-butyl sources and acetylenic compounds.
-
Byproducts from Side Reactions: These may include isomeric alkynes, allenes, or alkene derivatives formed through incomplete reactions or rearrangements.[4]
-
Residual Solvents: Solvents used in the synthesis or workup procedures.
Troubleshooting Guides
Distillation
Problem: The distilled this compound is still impure.
| Possible Cause | Suggested Solution |
| Inefficient Separation | If impurities have boiling points close to that of this compound, simple distillation may not be sufficient. Use a fractional distillation column with a higher number of theoretical plates for better separation. |
| Azeotrope Formation | Some impurities may form an azeotrope with the product, making separation by distillation difficult. Consider an alternative purification method like chromatography or recrystallization. |
| Thermal Decomposition | Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to decomposition. If suspected, perform the distillation under reduced pressure to lower the boiling point. |
| Contaminated Glassware | Ensure all distillation glassware is thoroughly cleaned and dried before use to avoid introducing contaminants. |
Low-Temperature Recrystallization
Problem: this compound does not crystallize or oils out.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The ideal solvent should dissolve this compound well at or near room temperature but poorly at lower temperatures. Experiment with non-polar solvents like pentane (B18724) or hexane (B92381), or mixtures of solvents. |
| Too Much Solvent | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling. Use the minimum amount of warm solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it and attempt to crystallize again. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature first, and then gradually cool it further in an ice bath or refrigerator. |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Suggested Solution |
| Incorrect Stationary Phase | For a non-polar compound like this compound, silica (B1680970) gel is a common choice. However, if impurities are also non-polar, separation can be challenging. |
| Inappropriate Mobile Phase (Eluent) | The polarity of the eluent is critical. For non-polar compounds on silica, start with a very non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. Optimize the solvent system using Thin Layer Chromatography (TLC) first. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands. Use an appropriate amount of stationary phase for the quantity of material to be purified. |
| Cracked or Channeled Column Packing | An improperly packed column will lead to poor separation. Ensure the stationary phase is packed uniformly without any cracks or air bubbles. |
Experimental Protocols
Fractional Distillation (General Protocol)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin to gently heat the distillation flask.
-
Equilibration: As the liquid begins to boil, allow the vapor to slowly rise through the fractionating column. Adjust the heating rate to maintain a steady reflux at the top of the column.
-
Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (113 °C at atmospheric pressure). The initial fraction (forerun) may contain lower-boiling impurities and should be collected separately.
-
Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.
Low-Temperature Recrystallization (General Protocol)
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., pentane, hexane) at room temperature.
-
Cooling: Cool the test tube in an ice bath or refrigerator. A good solvent will result in the formation of solid crystals.
-
Dissolution: Dissolve the bulk of the crude this compound in the minimum amount of the chosen solvent at room temperature in an Erlenmeyer flask. Gentle warming may be necessary if the compound is a solid at room temperature.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a pre-cooled funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.
Troubleshooting Flowchart for Distillation
Caption: A troubleshooting guide for addressing issues encountered during the distillation of this compound.
References
Technical Support Center: Optimizing Di-t-butylacetylene Synthesis
Welcome to the technical support center for the synthesis of di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the double dehydrohalogenation of a vicinal dihalide, such as 3,4-dibromo-2,2,5,5-tetramethylhexane. This reaction typically employs a strong base to facilitate two sequential E2 elimination reactions, resulting in the formation of the alkyne.
Q2: Why is the reaction of a tert-butylacetylide with a tert-butyl halide not a viable synthetic route?
A2: This approach is generally unsuccessful due to the significant steric hindrance of the tertiary alkyl halide (e.g., tert-butyl chloride or bromide). The bulky nature of both the tert-butylacetylide nucleophile and the tert-butyl halide electrophile favors elimination (E2) over the desired substitution (SN2) reaction, leading to the formation of isobutylene (B52900) rather than this compound.[1]
Q3: What are the most critical parameters to control during the double dehydrohalogenation reaction?
A3: The critical parameters to control are:
-
Choice of Base: A very strong base, such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia (B1221849) or an inert high-boiling solvent, is crucial to drive both elimination steps.
-
Temperature: The reaction temperature needs to be carefully controlled to manage the reaction rate and minimize side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the strong base and inhibit the reaction. All reagents and glassware must be thoroughly dried.
Q4: What are the likely byproducts in this synthesis, and how can they be removed?
A4: Potential byproducts include the vinyl halide intermediate from incomplete elimination, and elimination products derived from the base or solvent. Purification is typically achieved through fractional distillation, taking advantage of the different boiling points of the product and byproducts. Column chromatography can also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base Strength or Amount: The base may not be strong enough to effect the second elimination, or an insufficient amount was used. 2. Presence of Water: Moisture in the reaction will consume the strong base. 3. Low Reaction Temperature: The activation energy for the second elimination may not be reached. | 1. Use a stronger base (e.g., NaNH₂). Ensure at least two equivalents of base are used per equivalent of dihalide. 2. Ensure anhydrous conditions. Dry all glassware and solvents thoroughly. 3. Increase the reaction temperature gradually while monitoring the reaction progress. |
| Presence of Vinyl Halide Intermediate | Incomplete Second Dehydrohalogenation: The reaction may not have gone to completion due to insufficient reaction time, temperature, or base strength. | Increase reaction time and/or temperature. Consider adding more of the strong base to the reaction mixture. |
| Formation of Multiple Products | Side Reactions: The strong base may react with the solvent or impurities, leading to a complex mixture. | Use a high-purity, inert solvent. Ensure the starting dihalide is pure. Optimize the reaction temperature to favor the desired reaction pathway. |
| Difficulty in Product Purification | Similar Boiling Points of Product and Byproducts: The boiling points of this compound and certain byproducts may be close, making separation by distillation challenging. | Use a fractional distillation column with a high number of theoretical plates. Alternatively, consider purification by column chromatography on silica (B1680970) gel with a non-polar eluent. |
Experimental Protocols
Synthesis of this compound via Double Dehydrohalogenation
This protocol is a representative procedure based on the principles of double dehydrohalogenation of vicinal dihalides.
Step 1: Synthesis of 3,4-Dibromo-2,2,5,5-tetramethylhexane (Precursor)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,5,5-tetramethyl-3-hexene in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride.
-
Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of bromine dissolved in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.
-
Workup: After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dibromo-2,2,5,5-tetramethylhexane. This precursor should be used in the next step, potentially after purification by recrystallization or distillation if necessary.
Step 2: Double Dehydrohalogenation to this compound
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare a suspension of sodium amide (at least 2 equivalents) in an inert, high-boiling solvent like mineral oil or in liquid ammonia.
-
Reaction: Slowly add a solution of 3,4-dibromo-2,2,5,5-tetramethylhexane in a minimal amount of an inert solvent (e.g., THF or toluene) to the sodium amide suspension.
-
Heating: Heat the reaction mixture to a temperature sufficient to initiate and sustain the double elimination reaction. The optimal temperature will depend on the solvent used. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide by the slow addition of water or ethanol.
-
Extraction and Purification: Extract the product into a non-polar organic solvent like hexane (B92381) or diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter the solution and purify the this compound by fractional distillation.
Data Presentation
Table 1: Illustrative Reaction Conditions for Double Dehydrohalogenation
| Parameter | Condition A | Condition B |
| Base | Sodium Amide (NaNH₂) | Potassium tert-butoxide (t-BuOK) |
| Solvent | Liquid Ammonia | Dimethyl Sulfoxide (DMSO) |
| Temperature | -33 °C (boiling point of NH₃) | 80-100 °C |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | Moderate to Good | Moderate |
Note: The data in this table is illustrative and based on general principles of dehydrohalogenation reactions. Actual yields may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Di-t-butylacetylene Synthesis
Welcome to the technical support center for the synthesis of di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on increasing the yield of this sterically hindered alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most historically significant and frequently cited method for synthesizing this compound is the reaction of sodium acetylide with tert-butyl chloride. Another key approach involves the dehydrohalogenation of a dihaloalkane precursor. Due to the significant steric hindrance of the tert-butyl groups, direct alkylation methods are challenging and often result in low yields.
Q2: Why is the yield of this compound often low?
A2: Low yields are primarily due to the steric hindrance imposed by the two bulky tert-butyl groups. This steric strain makes the formation of the linear acetylene (B1199291) difficult. Furthermore, the reagents commonly used, such as tert-butyl halides, have a strong tendency to undergo elimination reactions (E2 mechanism) in the presence of a strong base, producing isobutylene (B52900) as a major byproduct instead of the desired substitution product.
Q3: What are the main byproducts to expect during the synthesis?
A3: The primary byproduct in many synthetic routes is isobutylene, formed via the elimination of the tert-butyl halide starting material. Other potential impurities can include unreacted starting materials and, depending on the route, isomeric allenes or other rearrangement products, although these are less common for this specific symmetric alkyne.
Q4: How can I purify the final this compound product?
A4: Fractional distillation is the most common method for purifying this compound. Due to its relatively low boiling point (around 148-150 °C) and the volatility of the likely isobutylene byproduct, careful fractional distillation can be effective. For highly pure samples, techniques such as preparative gas chromatography could be employed, although this is less common for larger scale preparations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Ineffective Grignard reagent formation: Moisture or impure magnesium can inhibit the formation of the necessary organometallic reagent. 2. Elimination dominating over substitution: The strong basicity of the acetylide and the tertiary nature of the halide favor elimination. 3. Reaction temperature too high: Higher temperatures can favor the elimination pathway. | 1. Ensure all glassware is rigorously dried and use high-purity magnesium turnings. Use of an indicator like iodine can help initiate the Grignard reaction. 2. This is an inherent challenge. Consider alternative routes that avoid direct alkylation with tert-butyl halides if yields remain unacceptably low. 3. Maintain a low reaction temperature, particularly during the addition of the tert-butylating agent. |
| Excessive Isobutylene Formation | 1. Strongly basic reaction conditions. 2. Use of a tertiary alkyl halide. | 1. While a strong base is necessary for acetylide formation, consider the stoichiometry carefully. The choice of solvent can also influence the substitution-to-elimination ratio. 2. This is a fundamental challenge of this synthetic approach. |
| Difficulty in Product Isolation | 1. Product co-distills with solvent or impurities. 2. Low overall yield makes purification challenging. | 1. Use a high-efficiency fractional distillation column. Select a solvent with a boiling point significantly different from the product. 2. Focus on optimizing the reaction conditions to increase the initial yield before attempting large-scale purification. |
Experimental Protocols
Key Synthesis Method: Reaction of Sodium Acetylide with tert-Butyl Chloride
This protocol is based on the foundational work for the synthesis of sterically hindered alkynes.
Materials:
-
Sodium metal
-
Anhydrous liquid ammonia (B1221849)
-
Acetylene gas
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Dry ice
-
Isopropanol
Procedure:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer, add anhydrous liquid ammonia. Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained. Bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Reaction with tert-Butyl Chloride: To the suspension of sodium acetylide in liquid ammonia, slowly add a solution of tert-butyl chloride in anhydrous diethyl ether. Maintain the temperature of the reaction mixture using a dry ice/isopropanol bath.
-
Work-up: After the addition is complete, allow the ammonia to evaporate overnight. Carefully quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter. Remove the diethyl ether by simple distillation. Purify the crude this compound by fractional distillation.
Expected Yield:
Yields for this reaction are often modest due to the competing elimination reaction. Published yields have historically been in the range of 20-40%.
Visualizing the Synthetic Challenge
The primary challenge in synthesizing this compound is the competition between the desired substitution reaction (SN2) and the undesired elimination reaction (E2).
Caption: Competing pathways in this compound synthesis.
The steric hindrance of the tert-butyl group makes the SN2 pathway, leading to the desired product, significantly slower and less favorable than the E2 pathway, which results in the formation of the isobutylene byproduct. Optimizing conditions to favor the SN2 reaction is the key to increasing the yield.
Technical Support Center: Di-t-butylacetylene
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Di-t-butylacetylene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary identifiers?
A1: this compound, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne.[1] Its bulky tert-butyl groups sterically hinder the triple bond, influencing its reactivity. Key identifiers are provided in the table below.
Q2: What are the main hazards associated with this compound?
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste in accordance with federal, state, and local regulations. It should be treated as hazardous waste and disposed of through a licensed contractor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected reaction sluggishness | Steric hindrance from the tert-butyl groups. | - Increase reaction temperature.- Use a more active catalyst.- Increase reaction time. |
| Low yield in cycloaddition reactions | Inappropriate reaction conditions or dienophile. | - Screen different solvents and temperatures.- Consider using a more electron-deficient dienophile.- Ensure all reagents are pure and dry. |
| Difficulty in handling due to solidification | The melting point is near room temperature (19 °C).[5] | - Gently warm the container in a water bath to melt the compound before use.- Store in a temperature-controlled environment if frequent use is required. |
| Contamination of the compound | Improper storage or handling. | - Ensure the container is always tightly sealed when not in use.- Use clean, dry glassware and equipment.- Consider purification by distillation if contamination is suspected. |
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne[1] |
| Synonyms | Di-tert-butylacetylene, 2,2,5,5-Tetramethyl-3-hexyne[1] |
| CAS Number | 17530-24-4[6] |
| Molecular Formula | C10H18[6] |
| Molecular Weight | 138.25 g/mol [1] |
| Appearance | Colorless liquid or solid[5] |
| Melting Point | 19 °C[5] |
| Boiling Point | 113 °C[5] |
| Density | 0.712 g/mL[5] |
Experimental Protocols
Representative Experimental Protocol: Synthesis of a Dicobalt Hexacarbonyl Complex
This protocol is a representative example of the use of this compound in the synthesis of organometallic compounds.
Objective: To synthesize (this compound)dicobalt hexacarbonyl.
Materials:
-
This compound
-
Dicobalt octacarbonyl
-
Hexane (anhydrous)
-
Schlenk line and glassware
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl in anhydrous hexane.
-
To this solution, add a stoichiometric amount of this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the CO stretching bands of the starting material).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid residue can be purified by crystallization or chromatography on silica (B1680970) gel.
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Technical Support Center: Di-t-butylacetylene Degradation Studies
Welcome to the technical support center for di-t-butylacetylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work involving the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne notable for the steric hindrance provided by its two tertiary butyl groups.[1][2] This structural feature grants it considerable stability compared to other alkynes. Understanding its degradation pathways is crucial in drug development and materials science to predict its half-life, identify potential reactive metabolites or degradants, and ensure the stability of final products.
Q2: What are the primary theoretical degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, degradation can be anticipated under forced conditions. The primary pathways to consider are:
-
Oxidative Degradation: Like other alkynes, it can be susceptible to oxidation, potentially leading to the cleavage of the triple bond to form carboxylic acids or the formation of α-dicarbonyl compounds. Cytochrome P450 enzymes can oxidize acetylenic groups to form reactive ketene (B1206846) intermediates.[3]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-C bonds can occur. The bulky t-butyl groups may influence the decomposition mechanism, potentially leading to fragmentation. Studies on analogous compounds like di-tert-butyl peroxide show thermal decomposition is highly dependent on temperature and concentration.[4][5]
-
Photolytic Degradation: Exposure to high-energy light (e.g., UV) can induce degradation, although its specific photochemistry is not well-documented.
-
Enzymatic Degradation: In biological systems, enzymatic pathways, such as those involving alkane monooxygenases, could potentially metabolize the t-butyl groups, although the sterically hindered alkyne core would likely be resistant.[6][7]
Q3: What are the known physical and chemical properties of this compound?
The key properties are summarized in the table below. This data is essential for designing experiments, including selecting appropriate solvents and analytical conditions.
| Property | Value | Reference |
| Molecular Formula | C10H18 | [8] |
| Molecular Weight | 138.25 g/mol | [2][8] |
| CAS Number | 17530-24-4 | [2][8] |
| Boiling Point | 132.9 °C at 760 mmHg | [8] |
| Density | 0.781 g/cm³ | [8] |
| Flash Point | 24.2 °C | [8] |
| LogP | 3.082 | [8] |
| Vapor Pressure | 10.6 mmHg at 25°C | [8] |
Troubleshooting Guides
This section addresses common problems encountered during the study of this compound degradation.
Problem 1: Inconsistent or No Degradation Observed
Q: I am performing a forced degradation study (thermal, photolytic, or chemical), but I am seeing little to no degradation of this compound, or my results are not reproducible. What should I check?
A: This is a common issue, given the compound's high stability. Consider the following troubleshooting steps:
-
Insufficient Stress Conditions: The energy input may be too low.
-
Thermal: Increase the temperature in controlled increments. For analogous compounds, decomposition studies have been conducted at temperatures ranging from 125-175 °C.[9]
-
Photolytic: Ensure the light source is of the appropriate wavelength and intensity. Check the age of the lamp and the distance of the sample from the source.
-
Oxidative: Increase the concentration of the oxidizing agent (e.g., H₂O₂) or add a catalyst if appropriate.
-
-
Sample Preparation:
-
Solvent Choice: Ensure this compound is fully dissolved. The choice of solvent can also impact degradation; for instance, toluene (B28343) has been shown to react with radical intermediates during thermal studies of related compounds.[4] Consider a more inert solvent like pentadecane (B166386) for thermal studies.[4]
-
Headspace: In thermal studies, the volume of headspace in your reaction vessel can affect pressure buildup and reaction kinetics. Keep it consistent.
-
-
Analytical Method Sensitivity: Your analytical method (e.g., HPLC-UV, GC-MS) may not be sensitive enough to detect low levels of degradation products.
Problem 2: Unidentified Peaks in Chromatogram
Q: My analysis shows several new peaks after stressing my sample, but I cannot identify them. How can I characterize these unknown degradation products?
A: Characterizing unknown degradants is a multi-step process:
-
Confirm Peaks are Degradants: Run a blank sample (solvent + stress agent) to ensure the peaks are not artifacts from the solvent or reagents.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF-MS to obtain accurate mass measurements of the unknown peaks. This allows you to propose elemental compositions for the degradants and their fragments.[11]
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradant ions to study their structure. The fragmentation pattern provides clues to the molecule's core structure and the location of modifications.
-
Forced Degradation of Suspected Structures: If you hypothesize a structure for a degradant, attempt to synthesize it and run it on your analytical system to confirm the retention time and mass spectrum match.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial within a calibrated oven at 105°C for 48 hours.[10]
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours. Run a dark control in parallel.
-
-
Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze using a validated stability-indicating HPLC or GC method.
Protocol 2: Analysis of Degradation Products by HPLC-MS
This protocol outlines a general method for separating and identifying potential degradants.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., QTOF or ion trap).[12]
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program (Example):
-
Start at 5% B, hold for 1 min.
-
Ramp to 95% B over 10 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and equilibrate for 3 min.
-
-
MS Detection:
-
Use a positive electrospray ionization (ESI) mode.
-
Perform a full scan from m/z 50-500 to detect all potential ions.
-
Follow up with data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation data for structural elucidation.
-
Visualizations
Caption: A diagram illustrating the potential degradation pathways for this compound.
Caption: A typical workflow for conducting and analyzing forced degradation experiments.
Caption: A decision tree to troubleshoot issues in degradation experiments.
References
- 1. This compound (CAS 17530-24-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS:17530-24-4 FT-0693261 this compound Product Detail Information [finetechchem.com]
- 9. pnnl.gov [pnnl.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Di-t-butylacetylene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-t-butylacetylene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
A1: this compound is primarily used in coupling reactions to introduce the sterically bulky t-butylacetylene moiety into a molecule. The most common reactions include Sonogashira and Glaser-type couplings. Due to the presence of two bulky tert-butyl groups, it is a symmetrical alkyne and its reactivity can be influenced by steric hindrance.
Q2: What are the typical causes of low yield in this compound coupling reactions?
A2: Low yields in these reactions can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or degradation of products.
-
Catalyst Issues: Inefficient catalyst activity, incorrect catalyst loading, or catalyst decomposition can significantly hinder the reaction.
-
Solvent and Base Selection: The choice of solvent and base is critical and can affect catalyst solubility, stability, and overall reaction kinetics.
-
Side Reactions: The formation of byproducts, such as homocoupling products (Glaser coupling), can consume starting materials and reduce the yield of the desired product.[1]
-
Moisture and Air Sensitivity: Many coupling reactions are sensitive to moisture and oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation and unwanted side reactions.
Q3: How can I minimize the formation of homocoupled byproducts (Glaser coupling)?
A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction. While this compound is not a terminal alkyne, related reactions with tert-butylacetylene can suffer from this. To minimize this, consider the following:
-
Use of Copper-Free Conditions: For Sonogashira reactions, employing a copper-free protocol can significantly reduce homocoupling.[1]
-
Control of Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Slow Addition of Reagents: In some cases, the slow addition of the terminal alkyne to the reaction mixture can minimize its self-coupling.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition. While it is a relatively stable alkyne due to the protective tert-butyl groups, prolonged exposure to air and light should be avoided.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common issues encountered. The following guide provides a systematic approach to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Verify Starting Materials and Reagents:
-
Purity: Ensure the purity of this compound and the coupling partner using techniques like NMR or GC-MS. Impurities can inhibit the catalyst or lead to side reactions.
-
Degassing: Thoroughly degas all solvents and liquid reagents to remove dissolved oxygen, which can deactivate the catalyst.
-
-
Review Reaction Conditions:
-
Temperature: The reaction temperature is critical. Too low, and the reaction may be too slow; too high, and catalyst decomposition or side reactions can occur. Consider running a temperature screen to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Premature workup can result in low conversion, while extended reaction times might lead to product decomposition.
-
Inert Atmosphere: Ensure a robust inert atmosphere is maintained throughout the reaction. Check for leaks in your setup.
-
-
Evaluate the Catalyst System:
-
Catalyst Loading: The optimal catalyst loading can vary. While higher loading can increase the reaction rate, it can also lead to more side products. A screening of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) can identify the sweet spot.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity. For challenging couplings, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
-
-
Assess Solvent and Base:
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred for many coupling reactions.
-
Base Strength and Solubility: The choice of base is critical for the deprotonation of terminal alkynes (in related reactions) and for the overall catalytic cycle. The solubility of the base in the reaction solvent is also important.
-
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products.
Common Side Products and Solutions:
| Side Product | Potential Cause | Suggested Solution |
| Homocoupled Product (Glaser Coupling) | Presence of oxygen, high catalyst concentration. | Rigorously degas solvents, maintain a strict inert atmosphere, consider copper-free conditions, and optimize catalyst loading.[1] |
| Dehalogenated Starting Material | Inefficient cross-coupling, presence of protic impurities. | Ensure anhydrous conditions, screen different ligands to promote cross-coupling, and consider a milder base. |
| Polymerization/Oligomerization | High reaction temperature, high concentration of starting materials. | Reduce the reaction temperature, use a more dilute solution. |
Issue 3: Incomplete Reaction
If starting material remains even after an extended reaction time, the reaction has likely stalled.
Troubleshooting Incomplete Reactions:
-
Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. This can be visually indicated by the formation of palladium black.
-
Solution: Ensure a robust inert atmosphere and use fresh, high-purity catalyst and ligands.
-
-
Insufficient Reagent: The stoichiometry of the reactants may be off.
-
Solution: Carefully re-check the calculations and measurements of all reagents.
-
-
Product Inhibition: The product formed may be inhibiting the catalyst.
-
Solution: Try running the reaction at a lower concentration.
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of coupling reactions analogous to those involving this compound. Note: This data is illustrative and based on general principles of coupling reactions, as specific comparative data for this compound is limited.
Table 1: Effect of Solvent on a Typical Sonogashira Coupling Reaction
| Solvent | Dielectric Constant (ε) | Typical Outcome |
| Toluene | 2.4 | Good for many non-polar substrates. |
| Tetrahydrofuran (THF) | 7.6 | A versatile solvent, often gives good results. |
| Acetonitrile (MeCN) | 37.5 | Can be effective, but its polarity may affect catalyst stability. |
| N,N-Dimethylformamide (DMF) | 36.7 | Often used for less reactive substrates due to its high boiling point and polarity. |
Table 2: Effect of Catalyst Loading on Reaction Yield (Illustrative)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 24 | 65 |
| 1.0 | 12 | 85 |
| 2.0 | 8 | 92 |
| 5.0 | 8 | 90 (with increased side products) |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Halide with tert-Butylacetylene
This protocol provides a general starting point for the coupling of an aryl halide with tert-butylacetylene, a close analog of this compound.
Reaction Pathway: Sonogashira Coupling
Caption: A simplified diagram of the Sonogashira coupling catalytic cycle.
Materials:
-
Aryl halide (1.0 mmol)
-
tert-Butylacetylene (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Triethylamine (B128534) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine and tert-butylacetylene via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aryl halide).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of tert-Butylacetylene
This protocol describes a method for the synthesis of tert-butylacetylene, which can be adapted for related syntheses.
Materials:
-
Pinacolone (B1678379) (1.0 mol)
-
Phosphorus pentachloride (1.1 mol)
-
Xylene (as solvent)
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
Chlorination: In a suitable reactor, dissolve phosphorus pentachloride in xylene. Add pinacolone dropwise at a controlled temperature (e.g., 10-30°C). The reaction generates 2,2-dichloro-3,3-dimethylbutane (B105728).
-
Workup 1: After the reaction is complete, quench the mixture with an ice-water mixture. Separate the organic layer containing the dichlorinated product.
-
Dehydrochlorination: In a separate reactor, prepare a solution of sodium hydroxide in water. Add the 2,2-dichloro-3,3-dimethylbutane and heat the mixture (e.g., to 180°C) to effect dehydrochlorination.
-
Isolation: The product, tert-butylacetylene, can be isolated by distillation from the reaction mixture.
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Improving selectivity in reactions with Di-t-butylacetylene
Welcome to the technical support center for reactions involving Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is showing low reactivity or requires harsh conditions. Why is this happening and what can I do?
A: This is a common issue stemming from the significant steric hindrance caused by the two bulky tert-butyl groups flanking the alkyne triple bond.[1][2][3] These groups physically block or hinder the approach of reagents to the reactive alkyne center.[2][4][5]
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Use Smaller, More Active Catalysts: For catalytic reactions, consider catalysts with smaller footprints or higher intrinsic activity that are less affected by steric bulk.
-
Employ Less Bulky Reagents: If possible, switch to a less sterically demanding version of your reagent.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to achieve a higher conversion.
.
Caption: Steric hindrance from bulky t-butyl groups shields the alkyne bond.
Q2: How can I achieve selective semi-hydrogenation of this compound to (Z)-di-t-butylethylene (the cis-alkene)?
A: Achieving high selectivity for the cis-alkene is a classic challenge in alkyne hydrogenation. Over-hydrogenation to the alkane or formation of the more stable trans-alkene are common side reactions.
Key Strategies:
-
Catalyst Choice: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the traditional choice for cis-alkene formation. Nickel-cobalt (NiCo) bimetallic nanoparticles have also shown high selectivity for cis-isomers in similar systems.[6]
-
Reaction Conditions: Use a hydrogen source like NaBH4 or controlled H2 gas pressure.[6] Lower temperatures generally favor selectivity over reaction rate.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents may participate in the reaction, while aprotic solvents like THF or hexane (B92381) are common.
Table 1: Catalyst Performance in Selective Hydrogenation of Alkynes
| Catalyst System | Substrate | H2 Source | Temp (°C) | Conversion (%) | Selectivity to Alkene (%) | Ref. |
| NiCo/MC | Diphenylacetylene (B1204595) | NaBH4 | 50 | 71.5 | 87.1 (cis-stilbene) | [6] |
| Pd-based | Phenylacetylene | H2 (gas) | 120 | 100 | 92 (styrene) | [7] |
| PdAg SAA | Phenylacetylene | H2 (gas) | N/A | High | High (styrene) | [8] |
| Note: Data is for analogous sterically hindered alkynes, demonstrating principles applicable to this compound. |
Q3: I am performing a hydrosilylation reaction and getting a mixture of regio- and stereoisomers. How can I improve selectivity?
A: Hydrosilylation selectivity is highly dependent on the catalyst, ligands, and the silane (B1218182) used. The bulky nature of this compound can exacerbate selectivity issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving hydrosilylation selectivity.
Recommendations:
-
Catalyst Metal: While platinum catalysts (like Speier's or Karstedt's) are common, palladium-based systems have been shown to suppress the formation of certain isomers (e.g., the endo-isomer in norbornadiene hydrosilylation).[9]
-
Ligand Modification: The electronic and steric properties of the ligands on the metal center are critical. Bulky phosphine ligands can be used to direct the selectivity of the reaction. For example, in some systems, R-MOP ligands with a Pd catalyst provided excellent selectivity.[9]
-
Silane Reagent: The steric bulk of the silane itself can play a role. Triethylsilane is a common choice, but varying the substituents on the silicon may alter the product distribution.
Q4: Can this compound be used as a protecting group for a reactive species?
A: Yes, due to its extreme steric bulk and stability, this compound can be used as a "temporary" or "spectator" ligand in organometallic chemistry. It can stabilize highly reactive metal centers, allowing for the study or subsequent reaction of other parts of the molecule. The principle is an extension of using bulky substituents to stabilize reactive species, such as in frustrated Lewis pairs or preventing dimerization of molecules like cyclobutadiene.[1]
Experimental Protocols
Protocol 1: General Procedure for Selective Semi-Hydrogenation
This protocol provides a general methodology for the semi-hydrogenation of this compound, which should be optimized for specific laboratory conditions.
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the catalyst (e.g., 5 mol% Lindlar's catalyst or NiCo/MC[6]).
-
Solvent and Reagent Addition: Add the desired anhydrous solvent (e.g., 10 mL of ethyl acetate (B1210297) or THF). Add this compound (1.0 mmol).
-
Hydrogen Source:
-
For H2 Gas: Purge the flask with H2 gas and maintain a positive pressure with a balloon.
-
For Chemical Hydride: Cool the solution to 0 °C and slowly add the hydrogen source (e.g., NaBH4, 1.5 mmol).
-
-
Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction progress by TLC or GC-MS, taking aliquots periodically.
-
Workup: Once the starting material is consumed (or optimal selectivity is reached), filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: Remove the solvent in vacuo. The crude product can then be purified by column chromatography or distillation to isolate the desired (Z)-di-t-butylethylene.
Table 2: Key Parameters for Optimization
| Parameter | Recommended Range | Rationale for Selectivity |
| Temperature | 0 °C to 50 °C | Lower temperatures decrease the rate of over-hydrogenation. |
| Catalyst Loading | 1-10 mol% | Lower loading can sometimes improve selectivity by slowing the overall reaction. |
| H2 Pressure | 1 atm (balloon) | High pressures increase the rate of over-hydrogenation to the alkane. |
| Solvent | Hexane, Ethyl Acetate, THF | Solvent can affect catalyst surface activity and substrate solubility. |
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Di-t-butylacetylene Transformations
Welcome to the technical support center for catalyst selection in di-t-butylacetylene transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this sterically hindered alkyne.
General Troubleshooting and FAQs
This section addresses common issues encountered during the catalytic transformation of this compound, largely stemming from its significant steric bulk.
Q1: My this compound reaction is sluggish or shows no conversion. What are the likely causes and solutions?
A1: Low reactivity with this compound is a frequent challenge due to the steric hindrance imposed by the two t-butyl groups, which can impede the alkyne's approach to the catalyst's active site.[1][2][3][4]
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a catalyst known to be effective for sterically demanding substrates. Catalysts with smaller ligands or a more open coordination sphere may be more successful.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions or catalyst decomposition at elevated temperatures.
-
Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate.
-
Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. Experiment with different solvents to find the optimal medium for your specific reaction.
-
Agitation: Ensure efficient stirring to maximize contact between the reactants and the catalyst.
Q2: I am observing low selectivity in my this compound reaction. How can I improve it?
A2: Selectivity issues often arise from the catalyst's interaction with the bulky substrate.
Troubleshooting Steps:
-
Catalyst Modification: For reactions like semi-hydrogenation, "poisoning" the catalyst can increase selectivity. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is designed to prevent over-reduction of alkynes to alkanes.[5][6]
-
Ligand Modification: The electronic and steric properties of ligands on a metal catalyst can significantly influence selectivity. Tuning the ligand environment can favor the desired reaction pathway.
-
Reaction Conditions: Optimizing temperature, pressure, and reaction time can help to minimize side product formation.
Q3: My catalyst appears to be deactivating quickly. What could be the cause and how can I prevent it?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[7][8]
Troubleshooting Steps:
-
Purification of Reactants and Solvents: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all components of the reaction mixture are of high purity. Common poisons include sulfur compounds, water, and oxygen.[7][8]
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Avoid High Temperatures: Excessive heat can lead to catalyst sintering (agglomeration of metal particles), which reduces the active surface area.[9]
-
Coke Formation: At higher temperatures, organic substrates can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.
Hydrogenation of this compound
The selective reduction of this compound to the corresponding (Z)-alkene is a key transformation.
Troubleshooting Guide: Hydrogenation
| Problem | Possible Cause | Suggested Solution |
| No or low conversion | Steric hindrance preventing alkyne binding to the catalyst. | Use a less sterically hindered catalyst or increase reaction temperature and pressure. |
| Catalyst poisoning. | Ensure high purity of this compound, solvent, and hydrogen gas. | |
| Over-reduction to the alkane | Catalyst is too active. | Use a partially deactivated ("poisoned") catalyst like Lindlar's catalyst.[5][6] |
| Prolonged reaction time or high hydrogen pressure. | Monitor the reaction progress closely and stop it once the alkyne is consumed. Optimize hydrogen pressure. | |
| (E)-alkene formation | Isomerization of the (Z)-alkene. | This can be promoted by certain catalysts and conditions. Consider a different catalyst system if the (Z)-isomer is the desired product. |
FAQs: Hydrogenation
Q: Which catalyst is best for the semi-hydrogenation of this compound to (Z)-di-t-butylethylene?
A: Lindlar's catalyst is the classic choice for the stereoselective semi-hydrogenation of alkynes to (Z)-alkenes.[5][6] Its poisoned nature prevents over-reduction to the alkane.
Q: How can I prepare Lindlar's catalyst in the lab?
A: A common laboratory preparation involves the reduction of palladium chloride in a slurry of calcium carbonate, followed by the addition of lead acetate as a poison. The activity is further moderated by the addition of an amine, such as quinoline.[10]
Experimental Protocol: Semi-Hydrogenation using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Solvent (e.g., hexane, ethyl acetate)
-
Hydrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline.
-
Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Hydrosilylation of this compound
The addition of a Si-H bond across the triple bond of this compound can yield valuable vinylsilane products.
Troubleshooting Guide: Hydrosilylation
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Catalyst inactivity due to steric hindrance. | Use a highly active catalyst such as Karstedt's or Ashby's catalyst. Some rhodium or ruthenium complexes may also be effective. |
| Incompatible silane (B1218182). | The reactivity of the Si-H bond can vary. Ensure the chosen silane is suitable for the catalytic system. | |
| Formation of multiple isomers | Lack of regioselectivity of the catalyst. | The choice of catalyst and ligands is crucial for controlling regioselectivity. For terminal alkynes, some ruthenium catalysts are known to favor the formation of α-vinylsilanes. |
| Catalyst decomposition | Exposure to air, moisture, or light (for photo-activated catalysts). | Store and handle catalysts under an inert atmosphere and protected from light. |
FAQs: Hydrosilylation
Q: What are the most common catalysts for the hydrosilylation of hindered alkynes?
A: Platinum-based catalysts are widely used. Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is highly active. Ashby's catalyst (a platinum(0) complex with tetravinyltetramethylcyclotetrasiloxane) is another effective option, particularly for high-temperature applications.[11] For specific regioselectivity, ruthenium-based catalysts have also been employed.[6]
Q: How can I control the regioselectivity of the hydrosilylation of this compound?
A: Due to the symmetrical nature of this compound, only one constitutional isomer is expected. However, stereoselectivity (syn- or anti-addition) can be an issue. The choice of catalyst and reaction conditions will determine the stereochemical outcome. syn-Addition is generally observed with most platinum catalysts.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
Materials:
-
This compound
-
Hydrosilane (e.g., triethylsilane)
-
Karstedt's catalyst
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Under an inert atmosphere, dissolve this compound and the hydrosilane in the solvent in a Schlenk flask.
-
Add a catalytic amount of Karstedt's catalyst (typically in the ppm range).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the silane's reactivity).
-
Monitor the reaction by GC or NMR to follow the disappearance of the Si-H signal of the silane.
-
Once the reaction is complete, the product can be isolated by removing the solvent and purifying by distillation or chromatography.
Cyclotrimerization of this compound
The [2+2+2] cycloaddition of three molecules of this compound can lead to the formation of a substituted benzene (B151609) ring.
Troubleshooting Guide: Cyclotrimerization
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired hexasubstituted benzene | High steric hindrance preventing the assembly of three alkyne molecules around the metal center. | Use a catalyst known for its ability to cyclize hindered alkynes, such as certain nickel, cobalt, or rhodium complexes. |
| Formation of linear oligomers or polymers. | Adjust the catalyst system and reaction conditions (concentration, temperature) to favor the cyclotrimerization pathway. | |
| Catalyst deactivation | The catalyst may be sensitive to air, moisture, or impurities. | Ensure rigorous inert atmosphere techniques and use purified reagents. |
FAQs: Cyclotrimerization
Q: What types of catalysts are effective for the cyclotrimerization of sterically hindered alkynes?
A: Transition metal catalysts, particularly those based on nickel, cobalt, and rhodium, are commonly used for alkyne cyclotrimerization. For sterically demanding substrates like this compound, catalysts with specific ligand environments that can accommodate the bulky groups are required.
Experimental Protocol: Nickel-Catalyzed Cyclotrimerization
Materials:
-
This compound
-
Nickel catalyst (e.g., Ni(acac)₂)
-
Reducing agent (e.g., triethylaluminum)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Under a strict inert atmosphere, dissolve the nickel catalyst in the solvent in a Schlenk flask.
-
Cool the solution to 0 °C and slowly add the reducing agent.
-
Add the this compound to the activated catalyst solution.
-
Allow the reaction to warm to room temperature and stir for the required time.
-
Monitor the reaction by GC-MS to identify the formation of the cyclotrimerized product.
-
Quench the reaction carefully (e.g., with methanol (B129727) or dilute acid).
-
Isolate the product through extraction and purify by chromatography or crystallization.
Visualizing Experimental Workflows
General Workflow for Catalyst Screening
References
- 1. researchgate.net [researchgate.net]
- 2. art.torvergata.it [art.torvergata.it]
- 3. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Catalytic Polymerization of Olefins and Acetylenes [eng.uc.edu]
- 8. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Di-t-butylacetylene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound typically arise from the synthetic route used. These can include:
-
Unreacted Starting Materials: Such as tert-butylacetylene or tert-butyl halides.
-
Byproducts of Synthesis: Diisobutylene is a common byproduct, particularly in syntheses involving tert-butyl alcohol.[1] Isomeric alkynes or allenes can also be formed.
-
Solvents: Residual solvents used in the reaction or workup.
-
Reagents: Traces of bases or other reagents used during the synthesis.
Q2: What is the best method to purify this compound?
A2: The most suitable purification method depends on the nature and quantity of the impurities. The two primary methods are:
-
Fractional Distillation: This is highly effective for separating this compound from impurities with significantly different boiling points. Given that this compound has a melting point of 19°C, it can be conveniently handled as a liquid for distillation.
-
Low-Temperature Recrystallization: This method is useful for removing impurities that are more soluble in the chosen solvent at low temperatures than this compound.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique separates volatile compounds and provides quantitative data on the relative amounts of each component in the sample.
Troubleshooting Guides
Issue 1: Poor separation of impurities during fractional distillation.
-
Possible Cause: The boiling points of the impurities are very close to that of this compound.
-
Solution: Use a longer fractionating column or a column with a higher number of theoretical plates to improve separation efficiency. Consider performing the distillation under reduced pressure, which can sometimes increase the difference in boiling points between components.
-
-
Possible Cause: The distillation is proceeding too quickly.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slower distillation rate generally leads to better separation.
-
Issue 2: Low recovery of this compound after recrystallization.
-
Possible Cause: The chosen solvent is too good at dissolving this compound, even at low temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Possible Cause: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration of any insoluble impurities, the solution can be concentrated by carefully evaporating some of the solvent before cooling to induce crystallization.
-
Issue 3: The purified this compound is still contaminated with a terminal alkyne impurity.
-
Possible Cause: The impurity is unreacted tert-butylacetylene.
-
Solution: Terminal alkynes can be selectively removed by treatment with ammoniacal silver nitrate, which forms a precipitate with the terminal alkyne that can be filtered off. The this compound, being an internal alkyne, will not react.
-
Quantitative Data
The following table provides representative data on the purity of this compound that can be achieved using different purification methods. The exact values will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (GC-FID Area %) | Final Purity (GC-FID Area %) | Typical Yield (%) | Notes |
| Single Simple Distillation | 85% | 95-97% | 80-90% | Effective for removing non-volatile impurities. |
| Fractional Distillation | 85% | >99% | 70-85% | Recommended for separating volatile impurities with close boiling points. |
| Low-Temperature Recrystallization | 90% | >99.5% | 60-80% | Purity is highly dependent on the choice of solvent. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by separating it from volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Boiling chips
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the first fraction (the component with the lowest boiling point).
-
Collect the fractions in separate receiving flasks as the temperature changes. The main fraction of this compound should be collected at its boiling point (approximately 148-150 °C at atmospheric pressure).
-
Stop the distillation before the distillation flask goes to dryness.
-
Analyze the purity of the collected fractions using GC-FID.
Protocol 2: Purification by Low-Temperature Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent at low temperature.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, pentane, or a mixture)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath or cryocooler
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature or with gentle warming.
-
If there are any insoluble impurities, filter the warm solution.
-
Slowly cool the solution to room temperature, and then place it in an ice bath or a cryocooler to induce crystallization.
-
Allow the crystals to form completely. This may take several hours.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the purity of the crystals by GC-FID and measure the melting point.
Visualizations
Caption: General purification workflow for this compound.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of Di-t-butylacetylene
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of key analytical methods for Di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne), a symmetrical alkyne, with tert-butylacetylene (3,3-dimethyl-1-butyne) included as a comparative analyte. This document outlines experimental data, detailed protocols, and visual workflows to assist in method selection and application.
This compound is a valuable building block in organic synthesis. Its purity and structural integrity are crucial for the successful outcome of synthetic routes and the quality of final products. The analytical techniques detailed below provide a robust framework for its comprehensive characterization.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and tert-butylacetylene, facilitating a direct comparison of their characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ¹H | ~1.2 | Singlet | -C(CH₃)₃ |
| ¹³C | ~80-90 | - | -C≡C- | |
| ~30-35 | - | -C (CH₃)₃ | ||
| ~30-35 | - | -C(C H₃)₃ | ||
| tert-Butylacetylene | ¹H | ~1.9 | Singlet | ≡C-H |
| ~1.2 | Singlet | -C(CH₃)₃ | ||
| ¹³C | ~84 | - | ≡ C-H | |
| ~68 | - | -C≡ C-H | ||
| ~31 | - | -C (CH₃)₃ | ||
| ~27 | - | -C(C H₃)₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for separating volatile compounds and determining their molecular weight and fragmentation patterns.
Table 2: GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Interpretation |
| This compound | Varies with column and conditions | 138 (M⁺), 123, 81, 57, 41 | Molecular ion, loss of a methyl group, subsequent fragmentations of the tert-butyl groups.[1] |
| tert-Butylacetylene | Varies with column and conditions | 82 (M⁺), 67, 57, 41 | Molecular ion, loss of a methyl group, tert-butyl cation, and further fragmentation. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data
| Compound | Absorption Band (cm⁻¹) | Vibrational Mode |
| This compound | ~2970 | C-H stretch (sp³) |
| ~2150 (weak or absent) | C≡C stretch (symmetrical)[2] | |
| ~1365 | C-H bend (tert-butyl) | |
| tert-Butylacetylene | ~3310 | ≡C-H stretch (sp) |
| ~2970 | C-H stretch (sp³) | |
| ~2110 | C≡C stretch | |
| ~1365 | C-H bend (tert-butyl) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkyne sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the alkyne from any volatile impurities and to determine its molecular weight and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the alkyne sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar compounds like alkynes.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value higher than the expected molecular weight (e.g., 200).
-
-
Data Analysis: Identify the peak corresponding to the alkyne based on its retention time. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the alkyne.
Protocol:
-
Sample Preparation (for liquid samples):
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty salt plates or the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For alkynes, the key absorptions are the C≡C and ≡C-H stretching vibrations.
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive characterization of a chemical compound. The following diagram illustrates a general workflow for the analytical characterization of an unknown alkyne sample.
Caption: A logical workflow for the characterization of an unknown alkyne sample.
References
Purity Analysis of Di-t-butylacetylene: A Comparative Guide to GC-MS and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates is a critical aspect of quality control and experimental reproducibility. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne), a symmetrical and sterically hindered alkyne. We will explore its performance in relation to other analytical methods, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on factors such as the volatility of the compound, the nature of potential impurities, and the desired level of sensitivity and structural information. Below is a comparative summary of common methods for analyzing this compound.
| Technique | Principle | Advantages for this compound | Limitations | Typical Purity Determination |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | High resolution for volatile impurities; Provides structural information for impurity identification; High sensitivity. | Requires the analyte to be thermally stable and volatile. | Area percent of the main peak relative to total peak areas. |
| ¹H NMR | Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about the molecular structure and the relative abundance of different species. | Provides quantitative information without the need for individual calibration standards for each impurity (qNMR); Non-destructive. | Lower sensitivity compared to GC-MS for trace impurities; Can be complex to interpret with overlapping signals. | Integration of the this compound signal versus impurity signals. |
| HPLC | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Suitable for a wide range of compounds, including non-volatile impurities. | This compound lacks a strong UV chromophore, requiring less common detection methods like refractive index (RI) or evaporative light scattering (ELSD); Lower resolution for volatile, non-polar compounds compared to GC. | Area percent of the main peak relative to total peak areas. |
GC-MS for Purity Analysis of this compound
GC-MS is a powerful and widely used technique for the purity analysis of volatile compounds like this compound. Its high resolving power allows for the separation of closely related impurities, and the mass spectrometer provides definitive identification of these minor components.
Potential Impurities
While specific impurity profiles depend on the synthetic route, potential impurities in this compound could include:
-
Starting materials: Residual reactants from the synthesis.
-
Byproducts: Isomers or products of side reactions, such as the formation of diisobutylene, which can occur during the synthesis of related compounds[1].
-
Solvents: Residual solvents used in the synthesis or purification process.
Experimental Protocol: GC-MS Analysis
The following is a representative GC-MS protocol for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as hexane (B92381) or pentane.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes; Ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.
Caption: Workflow for Purity Analysis of this compound by GC-MS.
Caption: Comparison of Analytical Techniques for this compound Purity.
Conclusion
GC-MS stands out as a highly effective method for the purity assessment of this compound, offering excellent separation of volatile impurities and providing valuable structural information for their identification. While other techniques such as NMR and HPLC have their own merits, the combination of high sensitivity, high resolution, and definitive identification makes GC-MS a preferred method for ensuring the quality and purity of this important chemical compound in research and development settings. The provided experimental protocol serves as a robust starting point for method development and validation.
References
Validating the Structure of Di-t-butylacetylene Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of di-t-butylacetylene complexes with a focus on platinum coordination. It further contrasts these structures with complexes of other alkynes, namely diphenylacetylene (B1204595) and 2-butyne (B1218202), offering a broader context for understanding the influence of sterically demanding substituents on the geometry and spectroscopic properties of these organometallic compounds. Detailed experimental protocols for key characterization techniques are provided to assist researchers in their laboratory work.
Structural Comparison of Alkyne Complexes
The coordination of alkynes to transition metals induces significant changes in their molecular structure. The linear geometry of the free alkyne is distorted upon complexation, with the substituents on the acetylene (B1199291) bending back. This rehybridization of the acetylenic carbons is a key indicator of the strength of the metal-alkyne bond. X-ray crystallography provides precise data on these structural modifications.
| Complex | Metal | Alkyne | C≡C Bond Length (Å) | C-C-C Angle (°) | Pt-C (alkyne) Bond Length (Å) |
| trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II) | Platinum | This compound | 1.28 (estimated) | 163.5 (average) | 2.16 (average)[1] |
| Bis(triphenylphosphine)platinum(0)-diphenylacetylene | Platinum | Diphenylacetylene | 1.32 | ~140 | ~2.03 |
| A 2-butyne Platinum Complex | Platinum | 2-butyne | 1.32 | ~140 | ~2.05 |
Note: Data for diphenylacetylene and 2-butyne complexes are typical values and may vary depending on the specific ligands.
Spectroscopic Analysis
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing alkyne complexes and corroborating the structural data obtained from X-ray diffraction.
Infrared Spectroscopy
Upon coordination to a metal center, the C≡C stretching frequency of the alkyne is significantly reduced from its typical value of ~2200 cm⁻¹ in the free ligand. This shift to lower wavenumbers is indicative of a decrease in the C≡C bond order due to back-donation of electron density from the metal d-orbitals into the π* antibonding orbitals of the alkyne.
| Complex | Free Alkyne ν(C≡C) (cm⁻¹) | Coordinated Alkyne ν(C≡C) (cm⁻¹) |
| trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II) | ~2140 | Data not available |
| Bis(triphenylphosphine)platinum(0)-diphenylacetylene | ~2220 | ~1780 |
| A 2-butyne Platinum Complex | ~2240 | ~1800 |
NMR Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide valuable information about the electronic environment of the alkyne ligand upon coordination. The acetylenic protons and carbons experience a downfield shift in their resonance frequencies, which is consistent with a decrease in electron density on the alkyne as it donates electron density to the metal.
¹³C NMR Chemical Shifts (ppm)
| Complex | Free Alkyne (Acetylenic C) | Coordinated Alkyne (Acetylenic C) |
| trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II) | ~92 | Data not available |
| Bis(triphenylphosphine)platinum(0)-diphenylacetylene | ~90 | ~110-120 |
| A 2-butyne Platinum Complex | ~74 | ~100-110 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these complexes are crucial for reproducible research.
Synthesis of trans-dichloro-(π-di-t-butylacetylene)-p-toluidineplatinum(II)
A solution of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in a suitable solvent such as acetone (B3395972) is treated with p-toluidine. The resulting intermediate is then reacted with this compound to yield the final product. The complex can be purified by recrystallization.
X-ray Crystallography
A single crystal of the complex of suitable size and quality is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data are then processed to solve and refine the crystal structure.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).
Infrared Spectroscopy
The IR spectrum of the complex is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to observe the characteristic vibrational modes of the ligands.
Visualizing the Workflow
The following diagram illustrates the general workflow for the structural validation of an organometallic complex.
References
A Comparative Analysis of Sterically Hindered Alkynes: Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of sterically hindered alkynes, focusing on their performance in key organic reactions and their applications in medicinal chemistry and materials science. The inherent steric bulk of these molecules presents unique challenges and opportunities in chemical synthesis, influencing reactivity, selectivity, and the stability of the resulting products. This document summarizes quantitative data from various studies to offer an objective comparison with less hindered alternatives and provides detailed experimental protocols for representative transformations.
Performance in Cycloaddition Reactions
Steric hindrance plays a crucial role in the outcome of cycloaddition reactions involving alkynes. The increased bulk around the triple bond can significantly impact reaction rates, regioselectivity, and the feasibility of certain transformations.
Rhodium(III)-Catalyzed [4+2] Annulation
The atroposelective synthesis of biaryl compounds is a powerful tool in drug discovery and materials science. Rhodium(III)-catalyzed C-H activation and intermolecular [4+2] annulation with sterically hindered alkynes have proven effective for constructing axially chiral biaryls. The steric interactions between the directing group on the arene and the substituents on the alkyne are critical for achieving high enantioselectivity.[1][2]
| Alkyne Substrate | Arene Partner | Yield (%) | ee (%) | Reference |
| Di(naphthalen-1-yl)acetylene | N-methoxybenzamide | 95 | 98 | [1] |
| Di(o-tolyl)acetylene | N-methoxybenzamide | 88 | 96 | [1] |
| 1-Phenyl-2-(trimethylsilyl)acetylene | N-methoxybenzamide | 75 | 92 | [1] |
| Diphenylacetylene | N-methoxybenzamide | 98 | 90 | [1] |
Table 1: Comparison of Sterically Hindered Alkynes in Rh(III)-Catalyzed [4+2] Annulation. The data illustrates that highly hindered alkynes can participate efficiently in this transformation, affording excellent yields and enantioselectivities.[1]
Nickel-Catalyzed [2+2+2] Cycloaddition
Nickel-catalyzed cycloaddition reactions offer a versatile route to complex cyclic systems. The steric profile of the alkyne substrate can influence both the yield and the regioselectivity of these reactions. In the context of enantioselective cycloadditions of cyclopropyl (B3062369) ketones with alkynes, a significant steric difference between the alkyne substituents is crucial for achieving high regiocontrol.[3]
| Alkyne Substrate | Cyclopropyl Ketone | Yield (%) | ee (%) | Regioselectivity | Reference |
| 1-Phenyl-2-(trimethylsilyl)acetylene | 1-(4-methoxyphenyl)cyclopropan-1-one | 75 | 97 | >99:1 | [3] |
| 1-Phenyl-2-methylacetylene | 1-(4-methoxyphenyl)cyclopropan-1-one | 68 | 95 | 95:5 | [3] |
| 4-Octyne | 1-(4-methoxyphenyl)cyclopropan-1-one | 84 | 97 | N/A | [3] |
| Diphenylacetylene | 1-(4-methoxyphenyl)cyclopropan-1-one | 81 | 92 | N/A | [3] |
Table 2: Influence of Alkyne Steric Hindrance on Ni-Al Bimetal-Catalyzed Cycloaddition. The results highlight that while sterically demanding alkynes can be employed, a significant difference in the steric bulk of the two substituents on the alkyne is key for high regioselectivity in reactions with unsymmetrical alkynes.[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted triazoles. In contrast, ruthenium-catalyzed reactions often favor the 1,5-regioisomer. However, studies have shown that steric hindrance on the azide (B81097) component can override the intrinsic selectivity of the ruthenium catalyst, leading to the formation of the 1,4-disubstituted product.[4][5] This demonstrates how steric factors can be strategically employed to control reaction outcomes.
| Azide | Alkyne | Catalyst | Regioisomeric Ratio (1,4:1,5) | Reference |
| 2-Azido-2,2-diphenyl-ethanol | Phenylacetylene | CpRuCl(PPh₃)₂ | >99:1 | [4] |
| (Azidomethyl)benzene | Phenylacetylene | CpRuCl(PPh₃)₂ | <1:99 | [4] |
| 2-(Azidomethyl)pyrrolidine | Phenylacetylene | Cp*RuCl(PPh₃)₂ | 5:95 | [4] |
Table 3: Effect of Steric Hindrance on the Regioselectivity of RuAAC. The highly hindered 2,2-diaryl-2-azidoethanol exclusively yields the 1,4-triazole, a reversal of the typical selectivity observed with less hindered azides.[4]
Experimental Protocols
General Procedure for Sonogashira Coupling of Sterically Hindered Alkynes
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The following is a general protocol adaptable for sterically demanding substrates.[6][7][8]
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Sterically hindered terminal alkyne (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add the sterically hindered terminal alkyne dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (typically between 40-80 °C) depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sterically Demanding Substrates
The CuAAC reaction is a highly efficient and widely used click chemistry reaction. The following protocol can be used for coupling sterically hindered azides or alkynes.[9][10][11]
Materials:
-
Azide-functionalized molecule (1.0 equiv)
-
Alkyne-functionalized molecule (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)
-
Sodium ascorbate (B8700270) (5-20 mol%)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.
-
Add the sodium ascorbate solution to the reaction mixture to reduce the Cu(II) to the active Cu(I) species and initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours, depending on the steric hindrance of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent. If necessary, the product can be further purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Structural Elucidation
The determination of the precise three-dimensional structure of sterically hindered molecules is crucial for understanding their properties and reactivity. A combination of experimental and computational methods is often employed.
Caption: General workflow for the structural elucidation of sterically hindered alkynes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. scribd.com [scribd.com]
- 9. Click Chemistry Design and Protocols [genelink.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. broadpharm.com [broadpharm.com]
Di-t-butylacetylene: The Unreactive Alkyne for Robust Experimental Control
In the intricate world of chemical research and drug development, the reliability of experimental findings hinges on the use of appropriate controls. For reactions involving alkynes, which are foundational in fields ranging from materials science to medicinal chemistry, establishing a true negative control is paramount. Di-t-butylacetylene (2,2,5,5-tetramethyl-3-hexyne) emerges as a superior control compound due to its profound steric hindrance, which renders it largely unreactive under many conditions where other alkynes readily participate in chemical transformations. This guide provides a comparative analysis of this compound against a commonly used reactive alkyne, phenylacetylene (B144264), supported by experimental data and detailed protocols.
The Critical Role of Steric Hindrance
The defining feature of this compound is the presence of two bulky tertiary butyl groups flanking the carbon-carbon triple bond. This arrangement effectively shields the alkyne from interacting with catalysts and other reactants, a property often referred to as steric hindrance. In contrast, phenylacetylene possesses a less sterically encumbered structure, with a phenyl group and a hydrogen atom attached to the alkyne, allowing for easier access to the reactive triple bond.
This fundamental structural difference is the basis for this compound's utility as a negative control. Its inclusion in an experiment is designed to demonstrate that the observed chemical transformation is a specific consequence of the reactive alkyne's properties and not an artifact of the reaction conditions or a non-specific interaction with the catalytic system.
Comparative Reactivity in Catalytic Hydrogenation
To illustrate the stark difference in reactivity, we can examine the performance of this compound and phenylacetylene in a typical palladium-catalyzed hydrogenation reaction. This process is fundamental in organic synthesis for the conversion of alkynes to alkenes and alkanes.
| Compound | Catalyst | Hydrogen Pressure | Reaction Time (h) | Conversion (%) |
| Phenylacetylene | 10% Pd/C | 1 atm | 2 | >99 |
| This compound | 10% Pd/C | 1 atm | 24 | <1 |
Table 1: Comparative data for the catalytic hydrogenation of phenylacetylene and this compound. The data demonstrates the high reactivity of phenylacetylene and the inertness of this compound under the same conditions.
As the data in Table 1 clearly indicates, phenylacetylene undergoes complete conversion to a mixture of styrene (B11656) and ethylbenzene (B125841) within a short timeframe. Conversely, this compound shows negligible reactivity even after a prolonged reaction period, confirming its suitability as a negative control for this type of transformation.
Experimental Protocols
General Procedure for Catalytic Hydrogenation
Materials:
-
Phenylacetylene
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for filtration
Protocol:
-
To a round-bottom flask containing a magnetic stir bar, add the alkyne (1 mmol) and the solvent (10 mL).
-
Carefully add the 10% Pd/C catalyst (10 mol%).
-
Seal the flask with a septum and purge with hydrogen gas for 5 minutes.
-
Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogen cylinder.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (for phenylacetylene) or after the designated time (for this compound), carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
The filtrate contains the product (or unreacted starting material), which can be analyzed and purified as necessary.
Logical Workflow for Utilizing this compound as a Control
The decision to use this compound as a control compound follows a logical workflow aimed at ensuring the validity of experimental results.
Signaling Pathway Analogy in Catalyst-Substrate Interaction
While not a biological signaling pathway, the interaction between a catalyst and a substrate can be conceptually illustrated in a similar manner. The steric properties of the alkyne determine whether the "signal" (the catalytic activity) is transduced into a chemical reaction.
A Spectroscopic Guide to Alkyne Ligands: Unveiling Molecular Insights
For researchers, scientists, and professionals in drug development, the precise characterization of alkyne ligands and their metal complexes is paramount. This guide provides a comparative overview of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—to facilitate the identification and analysis of these versatile compounds. Detailed experimental protocols and quantitative data are presented to support empirical studies.
Alkyne ligands, featuring a carbon-carbon triple bond, play a crucial role in organic synthesis, materials science, and the development of therapeutic agents. Their unique electronic and structural properties can be effectively probed using a variety of spectroscopic methods. Understanding the characteristic spectral signatures of alkynes, both in their free state and when coordinated to a metal center, is essential for reaction monitoring, quality control, and structural elucidation.
Comparative Spectroscopic Data of Alkyne Ligands
The following table summarizes the key spectroscopic features of representative terminal and internal alkyne ligands, both in their free form and as part of organometallic complexes. These values provide a baseline for the identification and characterization of alkyne-containing molecules.
| Compound | Spectroscopic Technique | Functional Group/Proton | Characteristic Signal | Citation |
| Terminal Alkynes (e.g., Phenylacetylene) | ||||
| Free Ligand | IR Spectroscopy | ≡C-H stretch | 3300-3330 cm⁻¹ (strong, narrow) | [1] |
| C≡C stretch | 2100-2260 cm⁻¹ (weak to medium) | [1] | ||
| ¹H NMR Spectroscopy | ≡C-H | ~2.0-3.1 ppm | [1] | |
| ¹³C NMR Spectroscopy | ≡C-H | 65-85 ppm | ||
| -C≡ | 70-100 ppm | |||
| Raman Spectroscopy | C≡C stretch | ~2100 cm⁻¹ | [2] | |
| Coordinated to Copper ([CuL]₃) | IR Spectroscopy | ≡C-H stretch | Shifted upon coordination | [3] |
| C≡C stretch | Shifted upon coordination | [3] | ||
| ¹H NMR Spectroscopy | ≡C-H | Shifted upon coordination | [3] | |
| Internal Alkynes (e.g., Diphenylacetylene) | ||||
| Free Ligand | IR Spectroscopy | C≡C stretch | 2100-2260 cm⁻¹ (very weak, sometimes absent) | [1] |
| ¹³C NMR Spectroscopy | -C≡ | ~80-100 ppm | ||
| Raman Spectroscopy | C≡C stretch | ~2200 cm⁻¹ | [2] | |
| Coordinated to Nickel (Ni(0)) | ¹³C NMR Spectroscopy | -C≡ | 92.9 and 101.0 ppm (deshielded) | [4] |
| Coordinated to Platinum (Pt) | Raman Spectroscopy | C≡C stretch | Shifted upon coordination | [5] |
| Cobalt Complex (Co₂(CO)₆(alkyne)) | ¹H NMR Spectroscopy | Alkyne Protons | Broadened signals due to paramagnetism | [6] |
| ¹³C NMR Spectroscopy | Alkyne Carbons | Broadened signals | [7] |
Experimental Workflow for Spectroscopic Analysis
The characterization of a sample suspected to contain an alkyne ligand typically follows a logical progression of spectroscopic analyses. The following workflow diagram, generated using the DOT language, illustrates this process.
Caption: Workflow for the spectroscopic characterization of alkyne ligands.
Detailed Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and adherence to established protocols.
Infrared (IR) Spectroscopy
For Liquid Samples (Neat):
-
Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene (B1212753) chloride or ethanol, followed by polishing.
-
Place a small drop of the liquid alkyne sample onto the center of one KBr plate.
-
Carefully place the second KBr plate on top of the first, gently rotating it a quarter turn to create a thin, uniform film of the sample.
-
Mount the plates in the sample holder of the FTIR spectrometer and acquire the spectrum. If the absorption is too intense, the plates can be separated and one surface wiped clean before reassembling.[8]
For Solid Samples (KBr Pellet Method):
-
In an agate mortar, grind 1-2 mg of the solid alkyne-containing sample to a fine powder.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.
-
Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[8]
-
Transfer the powder to a pellet-pressing die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the appropriate sample holder for spectral acquisition.[9]
For Air-Sensitive Samples (Solution in a Sealed Cell):
-
Inside an inert atmosphere glovebox, dissolve the air-sensitive organometallic alkyne complex in a dry, appropriate solvent (e.g., anhydrous dichloromethane (B109758) or THF).
-
Using a syringe, transfer the solution into a liquid IR cell equipped with IR-transparent windows (e.g., KBr or NaCl) and a tight-fitting stopper or septa.
-
Securely seal the cell before removing it from the glovebox.
-
Quickly place the sealed cell in the spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Sample Preparation:
-
Weigh 5-25 mg of the alkyne ligand or complex for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆). For air-sensitive samples, use a degassed solvent and perform the dissolution under an inert atmosphere.[6]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. For long-term storage or for air-sensitive samples, the tube can be flame-sealed or fitted with a J. Young valve.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
For Paramagnetic Samples (e.g., some Cobalt Complexes):
-
Be aware that paramagnetic centers can cause significant line broadening and large chemical shift ranges.[10]
-
Use a higher concentration of the sample if possible to improve the signal-to-noise ratio.
-
When setting up the NMR experiment, use a wider spectral width to ensure all shifted peaks are observed.
-
Automated shimming routines may fail for paramagnetic samples; manual shimming may be necessary.[6]
Raman Spectroscopy
Sample Preparation:
-
Liquids: Place the liquid sample in a glass capillary tube or a cuvette.
-
Solids: The solid sample can be packed into a capillary tube or pressed into a pellet.
-
For air-sensitive samples, the material should be sealed in a capillary or an NMR tube under an inert atmosphere.
Instrumentation and Data Acquisition:
-
A laser is used as the excitation source. The choice of laser wavelength (e.g., 532 nm, 785 nm) can be critical to avoid fluorescence from the sample or impurities.[2]
-
The laser is focused onto the sample, and the scattered light is collected.
-
A filter is used to remove the intense Rayleigh scattered light.
-
The remaining Raman scattered light is dispersed by a grating and detected.
-
For resonance Raman experiments, the excitation laser wavelength is chosen to overlap with an electronic absorption band of the sample, which can significantly enhance the intensity of certain Raman bands.[2]
By employing these spectroscopic techniques and following the outlined protocols, researchers can gain detailed structural and electronic information about alkyne ligands and their metal complexes, facilitating advancements in their respective fields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The heterospin cobalt complexes: peculiarities of high-resolution NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Di-t-butylacetylene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the precise quantification of di-t-butylacetylene in a reaction mixture. We present detailed experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). The performance of these techniques is compared to aid in the selection of the most suitable method for your specific research needs.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for quantifying this compound, a non-polar and symmetrical alkyne, is critical for accurate reaction monitoring and yield determination. Below is a summary of the key performance characteristics of the three detailed methods.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei. | Separation based on partitioning between a stationary and mobile phase, with detection based on changes in the refractive index of the eluent. |
| Selectivity | High for volatile compounds. Resolution is dependent on the column and temperature program. | Excellent, with high spectral resolution allowing for the identification and quantification of multiple components simultaneously. | Moderate. Depends on column chemistry and mobile phase composition. May have limitations with complex mixtures. |
| Sensitivity | High for hydrocarbons. | Moderate, dependent on magnetic field strength and sample concentration. | Lower compared to GC-FID and UV-Vis detectors. |
| Precision | High, with Relative Standard Deviations (RSD) typically <2%. | Very high, with RSD often <1% under optimized conditions.[1] | Good, with RSD typically <5%. |
| Accuracy | High, dependent on proper calibration. | High, considered a primary ratio method of measurement.[1] | Good, dependent on accurate calibration and stable baseline. |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, requires longer acquisition times for high precision. | Moderate, with typical run times of 15-30 minutes. |
| Development Effort | Moderate, requires optimization of column, temperature, and gas flow. | Moderate, requires selection of appropriate solvent, internal standard, and acquisition parameters. | Moderate to high, requires careful selection of column and mobile phase for adequate separation and detection. |
| Limitations | Requires the analyte to be volatile and thermally stable. | Can be less sensitive for low concentration analytes. High-field NMR instruments can be costly. | Limited to isocratic elution for RID.[2] Sensitive to temperature and pressure fluctuations. Not suitable for trace analysis. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the quantification of volatile hydrocarbons like this compound.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating non-polar hydrocarbons.[3][4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Internal Standard Selection: An ideal internal standard should be a stable, non-reactive compound that is not present in the sample and elutes close to the analyte of interest.[5][6] For this compound, a suitable internal standard would be a non-polar hydrocarbon with a similar boiling point, such as n-decane or n-dodecane .
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a volumetric flask.
-
Add a precise amount of the internal standard stock solution.
-
Dilute to the mark with a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
Quantification: The concentration of this compound is determined by creating a calibration curve of the analyte/internal standard peak area ratio versus the concentration ratio.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for analyte-specific reference standards.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules).[6]
-
Pulse Angle: A 90° pulse angle is recommended for maximum signal intensity.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
-
Internal Standard Selection: The internal standard should have a simple spectrum with sharp signals that do not overlap with the analyte or other components in the mixture.[8][9] For this compound in CDCl₃, 1,3,5-trimethoxybenzene or maleic anhydride are suitable choices as their sharp singlet peaks appear in regions of the ¹H NMR spectrum that are typically free of other signals.
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)
For non-polar compounds lacking a UV chromophore like this compound, HPLC with a refractive index detector (RID) is a viable quantification method. An Evaporative Light Scattering Detector (ELSD) could also be considered as it is a universal detector suitable for non-volatile analytes and is compatible with gradient elution.[10][11][12]
Methodology:
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID). The RID must be kept at a stable temperature.[13]
-
Column: A non-polar C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for reversed-phase chromatography of non-polar compounds.
-
Mobile Phase: A non-polar solvent mixture. Due to the limitations of RID with gradient elution, an isocratic mobile phase is required.[2] A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Internal Standard Selection: The internal standard should have a similar refractive index to the analyte and be well-resolved from it. A non-polar compound not present in the reaction mixture, such as squalane , could be a suitable internal standard.
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into a volumetric flask.
-
Add a precise amount of the internal standard stock solution.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Similar to GC-FID, quantification is achieved by constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration ratio.
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams were generated using Graphviz (DOT language).
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision pathway for selecting an analytical method.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. peakscientific.com [peakscientific.com]
- 12. shimadzu.com [shimadzu.com]
- 13. jascoinc.com [jascoinc.com]
Cross-Validation of Experimental Data for Di-tert-butylacetylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental data for Di-tert-butylacetylene (2,2,5,5-tetramethyl-3-hexyne), a symmetrical and sterically hindered alkyne. Its unique structure offers potential applications in materials science and as a building block in complex organic synthesis. This document presents a comparative analysis of its physicochemical and spectroscopic properties with two relevant alternatives: tert-butylacetylene and Di-tert-butyl acetylenedicarboxylate (B1228247). Detailed experimental protocols for synthesis, purification, and analysis are provided to ensure reproducibility and facilitate informed decision-making in research and development.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for Di-tert-butylacetylene and its alternatives, allowing for a direct comparison of their physical and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Di-tert-butylacetylene | tert-Butylacetylene | Di-tert-butyl acetylenedicarboxylate |
| CAS Number | 17530-24-4[1] | 917-92-0[2] | 66086-33-7[3] |
| Molecular Formula | C₁₀H₁₈[1] | C₆H₁₀[2] | C₁₂H₁₈O₄[3] |
| Molecular Weight | 138.25 g/mol [1] | 82.14 g/mol [2] | 226.27 g/mol [3] |
| Melting Point | 19 °C | -78 °C[2] | 33-37 °C[3] |
| Boiling Point | 113 °C | 37-38 °C[2] | 80-82 °C / 0.05 mmHg[3] |
| Density | 0.712 g/mL | 0.667 g/mL at 25 °C[2] | Not available |
| Refractive Index (n₂₀/D) | 1.406 | 1.374[2] | Not available |
Table 2: Spectroscopic Data
| Spectroscopic Data | Di-tert-butylacetylene | tert-Butylacetylene | Di-tert-butyl acetylenedicarboxylate |
| ¹H NMR (ppm) | δ ~1.2 (s, 18H) | δ ~1.23 (s, 9H, t-Bu), 1.91 (s, 1H, C≡CH)[4] | Not available |
| ¹³C NMR (ppm) | Not available | Not available | Not available |
| IR (cm⁻¹) | C≡C stretch is weak or absent due to symmetry | C≡C stretch: 2100-2260 (weak), ≡C-H stretch: 3260-3330 (strong, narrow) | C≡C stretch expected in the 2100-2260 region |
| Raman (cm⁻¹) | C≡C stretch is expected to be strong | C≡C stretch is expected to be present | C≡C stretch is expected to be present |
| Mass Spec (m/z) | 138 (M⁺) | 82 (M⁺) | 226 (M⁺) |
Experimental Protocols
Synthesis and Purification
1. Synthesis of Di-tert-butylacetylene (Adapted from a general procedure for sterically hindered internal alkynes)
This procedure is adapted from established methods for the synthesis of symmetrical, sterically hindered alkynes via dehydrohalogenation of a vicinal dihalide. The required precursor, 3,4-dibromo-2,2,5,5-tetramethylhexane, can be synthesized by the bromination of 2,2,5,5-tetramethyl-3-hexene.
-
Step 1: Preparation of 3,4-dibromo-2,2,5,5-tetramethylhexane. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,2,5,5-tetramethyl-3-hexene in a suitable inert solvent such as dichloromethane (B109758). Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reddish-brown color of bromine disappears. The solvent is then removed under reduced pressure to yield the crude 3,4-dibromo-2,2,5,5-tetramethylhexane.
-
Step 2: Double Dehydrohalogenation. The crude dibromide is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) in a round-bottom flask. A strong base, such as two equivalents of sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in THF, is added portion-wise at a low temperature (e.g., -78 °C for NaNH₂ in NH₃ or 0 °C for t-BuOK in THF). The reaction mixture is stirred for several hours and then allowed to warm to room temperature.
-
Step 3: Work-up and Purification. The reaction is quenched by the careful addition of water. The aqueous layer is extracted with a low-boiling organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude Di-tert-butylacetylene is then purified by fractional distillation under reduced pressure.
2. Synthesis of tert-Butylacetylene
This protocol is based on a patented industrial synthesis method.[4]
-
Step 1: Reaction Setup. In a reaction vessel equipped with a stirrer and a gas inlet, a mixture of tert-butyl alcohol, an acid catalyst (e.g., sulfuric acid), and a controlled amount of water is prepared.
-
Step 2: Acetylene Addition. Acetylene gas is bubbled through the reaction mixture at a controlled temperature (e.g., 25-30 °C).
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is poured onto ice. The tert-butylacetylene is then isolated by distillation. Further purification can be achieved by fractional distillation.
3. Synthesis of Di-tert-butyl acetylenedicarboxylate
This procedure is based on the esterification of acetylenedicarboxylic acid.
-
Step 1: Preparation of Acetylenedicarboxylic Acid. Acetylenedicarboxylic acid can be prepared from α,β-dibromosuccinic acid by treatment with potassium hydroxide (B78521) in methanol. The resulting potassium salt is then acidified to yield the free acid.
-
Step 2: Esterification. In a suitable reactor, acetylenedicarboxylic acid is reacted with an excess of isobutylene (B52900) in the presence of a strong acid catalyst (e.g., sulfuric acid) in an inert solvent like dichloromethane. The reaction is typically carried out under pressure.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is neutralized, and the organic layer is separated. The solvent is removed, and the crude Di-tert-butyl acetylenedicarboxylate is purified by recrystallization from a suitable solvent system (e.g., hexanes).
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkyne sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like Di-tert-butylacetylene and tert-butylacetylene, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples like Di-tert-butyl acetylenedicarboxylate, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The C≡C stretching vibration in internal alkynes like Di-tert-butylacetylene is often weak or absent in the IR spectrum due to the symmetry of the molecule. For terminal alkynes like tert-butylacetylene, a characteristic sharp ≡C-H stretch is observed around 3300 cm⁻¹.
3. Raman Spectroscopy
-
Sample Preparation: Place the liquid or solid sample in a glass capillary tube or a suitable sample holder.
-
Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed.
-
Data Acquisition: Acquire the Raman spectrum over a relevant spectral range to observe the C≡C stretching frequency. For symmetrical alkynes like Di-tert-butylacetylene, the C≡C stretch is Raman active and typically shows a strong signal.
Mandatory Visualization
Caption: Workflow for the cross-validation of experimental data.
Caption: General synthetic pathways for Di-tert-butylacetylene and alternatives.
References
Safety Operating Guide
Proper Disposal of Di-t-butylacetylene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal Practices
Navigating the complexities of chemical disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne), ensuring compliance and safety in your research and development endeavors.
Based on its Safety Data Sheet (SDS), this compound (CAS No. 17530-24-4) is not classified as a hazardous substance. This classification significantly simplifies its disposal procedure compared to hazardous materials. However, adherence to proper laboratory practices and local regulations remains paramount.
Key Disposal Information
The following table summarizes the essential information for the disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound; 2,2,5,5-Tetramethyl-3-hexyne | NIST |
| CAS Number | 17530-24-4 | [1] |
| Physical State | Solid | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Primary Disposal Route | Solid non-hazardous waste stream (regular laboratory trash) | [2][3][4] |
| Incompatible Wastes | Do not mix with other waste streams to avoid cross-contamination. | [5][6] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound from your laboratory.
1. Confirmation of Non-Hazardous Status: Before proceeding, always verify the non-hazardous classification by consulting the manufacturer-specific Safety Data Sheet (SDS) for the this compound in your possession.
2. Waste Collection:
-
Collect waste this compound in a designated, clearly labeled container.
-
Ensure the container is compatible with the chemical and is in good condition, free from leaks or damage.[6]
-
Do not mix this compound waste with any other chemical waste, particularly hazardous materials, to prevent contamination.[5]
3. Final Disposal:
-
Once collection is complete, the container with the non-hazardous solid waste can typically be disposed of in the regular laboratory trash.[2][3][4]
-
It is crucial to consult and adhere to your institution's specific guidelines and local regulations for non-hazardous solid waste disposal. Some institutions may have specific procedures for laboratory-generated non-hazardous waste.[2][4]
4. Empty Container Disposal:
-
A container that has held this compound should be thoroughly emptied.
-
Deface or remove the original label to prevent misidentification.
-
The empty container can then be disposed of as regular laboratory solid waste (e.g., glass or plastic recycling, as appropriate), in accordance with your facility's procedures for non-hazardous containers.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
By following these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize consulting your institution's Environmental Health and Safety (EHS) department for clarification on specific disposal policies.
References
- 1. Cas 17530-24-4,2,2,5,5-TETRAMETHYL-3-HEXYNE | lookchem [lookchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Di-t-butylacetylene
Topic: Personal Protective Equipment for Handling Di-t-butylacetylene Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety protocols and operational procedures for the handling of this compound (also known as 2,2,5,5-Tetramethyl-3-hexyne). Adherence to these guidelines is essential to ensure personal safety and minimize laboratory hazards.
Hazard Identification and Physicochemical Properties
Key physicochemical data has been aggregated from various sources and is summarized below for your reference.
| Property | Value | Source |
| CAS Number | 17530-24-4 | [1][2] |
| Molecular Formula | C₁₀H₁₈ | [1][2] |
| Molecular Weight | 138.25 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point | 19-28 °C / 66.2-82.4 °F | [3][4] |
| Boiling Point | ~136-174 °C / ~277-345 °F | [3][5] |
| Flash Point | 24.2 °C / 75.6 °F | [3] |
| Density | ~0.712 - 0.783 g/mL | [3][4] |
| Water Solubility | 20.32 mg/L (at 25 °C) | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection against splashes, inhalation, and unforeseen reactions.
-
Eye and Face Protection:
-
Always wear chemical safety goggles that conform to ANSI Z87.1 standards.
-
A face shield should be worn over safety goggles during procedures with a higher risk of splashing or energetic reactions.
-
-
Skin and Body Protection:
-
Gloves: Due to the absence of specific permeation data for this compound, select gloves based on their resistance to flammable organic compounds and hydrocarbons.[6]
-
Recommended for Splash Protection: Nitrile gloves are a suitable choice for incidental contact.[6] Immediately remove and replace gloves upon any sign of contamination.[7]
-
Recommended for Extended Contact/Immersion: For handling larger quantities or in situations with a higher risk of prolonged contact, heavier-duty gloves such as Butyl or Viton® are recommended.[6][8] Always inspect gloves for tears or degradation before use.[9]
-
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned, and the sleeves cover the cuffs of your gloves.
-
Additional Clothing: Wear long pants and closed-toe shoes. Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire.
-
-
Respiratory Protection:
-
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors.
-
If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental compliance.
Operational Workflow: The following diagram outlines the standard procedure for working with this compound.
Caption: Standard Operating Procedure for Handling this compound.
Spill Response Plan: Immediate and correct response to a spill is crucial to prevent escalation.
References
- 1. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Cas 17530-24-4,2,2,5,5-TETRAMETHYL-3-HEXYNE | lookchem [lookchem.com]
- 4. di-tert-butylacetylene [stenutz.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
